4-bromo-1,3-dimethyl-1H-pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESOBPUTZLYSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504420 | |
| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-82-6 | |
| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1,3-dimethyl-1H-pyrazole, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic route, experimental protocols, and in-depth characterization of the target molecule, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug discovery.
Core Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol [1] |
| CAS Number | 5775-82-6[1] |
| Appearance | Liquid |
| Density | 1.487 g/mL at 25 °C |
| Refractive Index | n20/D 1.521 |
| Boiling Point | Not readily available |
| Melting Point | Not applicable (liquid at room temperature) |
Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 1,3-dimethyl-1H-pyrazole, through a condensation reaction. This is followed by a regioselective bromination at the C4 position of the pyrazole ring.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 1,3-dimethyl-1H-pyrazole (Precursor)
This protocol is adapted from established procedures for pyrazole synthesis from 1,3-dicarbonyl compounds.[2][3]
Materials:
-
Acetylacetone (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of acetylacetone in ethanol, add a catalytic amount of glacial acetic acid.
-
Cool the mixture in an ice bath and add methylhydrazine dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-dimethyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation.
Synthesis of this compound
This protocol describes the bromination of the pyrazole precursor. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for such heterocyclic systems.[4]
Materials:
-
1,3-dimethyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Acetonitrile or Dichloromethane
-
Sodium thiosulfate solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,3-dimethyl-1H-pyrazole in acetonitrile or dichloromethane in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Characterization Data
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected characterization data.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (s, 3H, N-CH₃), ~2.2 (s, 3H, C-CH₃), ~7.4 (s, 1H, C4-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~148 (C3), ~139 (C5), ~95 (C4), ~36 (N-CH₃), ~13 (C-CH₃) |
| Mass Spectrometry (EI) | m/z: 174/176 (M⁺, characteristic isotopic pattern for Br), fragments corresponding to loss of Br, CH₃, and HCN.[1] |
| FT-IR (neat) | Bands corresponding to C-H, C=N, and C-Br stretching vibrations. |
Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of the synthesized compound.
Caption: A typical workflow for the characterization of the target compound.
Discussion of Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing three singlets corresponding to the two methyl groups and the proton at the C5 position of the pyrazole ring. The absence of a signal around 6 ppm, which would be characteristic of the C4-H in the precursor, confirms the successful bromination. The ¹³C NMR spectrum will show the expected number of carbon signals, with the C4 carbon signal shifted significantly upfield due to the shielding effect of the bromine atom.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak with a nearly 1:1 ratio for the M⁺ and M+2 ions (m/z 174 and 176), which is indicative of the presence of a single bromine atom.[1] The fragmentation pattern is expected to involve the loss of a bromine radical, followed by the loss of a methyl group or hydrogen cyanide, which is a common fragmentation pathway for pyrazole derivatives.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the methyl groups and the aromatic C-H, as well as C=N and C=C stretching vibrations within the pyrazole ring. A band in the lower frequency region will correspond to the C-Br stretching vibration.
This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of this compound, a valuable building block for the development of novel therapeutic agents. Researchers are advised to adhere to all standard laboratory safety procedures when handling the chemicals and performing the reactions described herein.
References
A Technical Guide to the Physicochemical Properties of 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 4-bromo-1,3-dimethyl-1H-pyrazole (CAS No: 5775-82-6). This pyrazole derivative is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.
Core Physicochemical Data
This compound is a combustible liquid at room temperature.[1] Its key physical and chemical properties are summarized below, providing a foundational dataset for its application in experimental research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | [1] |
| Molecular Weight | 175.03 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Density | 1.487 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.521 | [1] |
| Flash Point | 103 °C (217.4 °F) | [1] |
| InChI Key | UESOBPUTZLYSGI-UHFFFAOYSA-N | [2] |
| SMILES String | Cc1nn(C)cc1Br | [1] |
Synthesis and Characterization Protocols
The synthesis of substituted pyrazoles can be achieved through various established methods. While a specific protocol for this compound is not detailed in the search results, a general and efficient one-pot regioselective synthesis for 4-bromopyrazole derivatives provides a viable experimental approach.[3][4]
A. Experimental Protocol: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives [3][4]
This method involves the condensation of 1,3-dicarbonyl compounds with hydrazines, followed by regioselective bromination.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine derivative (e.g., methylhydrazine)
-
N-Bromosaccharin (NBSac) as the brominating agent
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂) as a heterogeneous catalyst
-
Mortar and pestle
Procedure:
-
Preparation of Catalyst: Silica gel supported sulfuric acid (H₂SO₄/SiO₂) is prepared according to literature procedures.[3]
-
Reaction Setup: In a pestle and mortar, grind the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol) with a catalytic amount of H₂SO₄/SiO₂ (0.01 g).[3]
-
Synthesis: Continue grinding the mixture at room temperature under solvent-free conditions to facilitate the formation of the pyrazole ring.[3]
-
Bromination: Once the initial reaction is complete (monitored by TLC), add N-Bromosaccharin (NBSac) to the mixture and continue grinding. This step introduces the bromine atom at the 4-position of the pyrazole ring regioselectively.[3][4]
-
Work-up and Purification: Upon completion, the reaction mixture is typically purified using column chromatography to isolate the final 4-bromo-pyrazole product.
B. Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure, including the positions of the methyl groups and the bromine atom on the pyrazole ring.[2]
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]
-
Infrared (IR) Spectroscopy: IR analysis can identify characteristic functional group vibrations within the molecule.
Experimental Workflow Visualization
The logical flow from starting materials to a fully characterized final product is crucial in chemical synthesis. The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
References
4-bromo-1,3-dimethyl-1H-pyrazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-1,3-dimethyl-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its potential applications, and provides relevant safety information.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a foundational understanding of this chemical entity.
| Property | Value | Reference |
| CAS Number | 5775-82-6 | [1] |
| Molecular Formula | C₅H₇BrN₂ | [1] |
| Molecular Weight | 175.03 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Density | 1.487 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.521 | [2] |
| Boiling Point | 100 °C at 30 Torr | [3] |
| SMILES | Cc1nn(C)cc1Br | [2] |
| InChI Key | UESOBPUTZLYSGI-UHFFFAOYSA-N | [1][2] |
Spectroscopic and Characterization Data
Spectroscopic data is critical for the identification and verification of this compound. The following provides an overview of available spectral information.
| Data Type | Summary of Available Information |
| ¹H NMR | Spectral data is available and can be accessed through public databases such as PubChem.[1] |
| ¹³C NMR | Spectral data is available and can be accessed through public databases such as PubChem.[1] |
| Mass Spectrometry (GC-MS) | Mass spectral data is available, with notable peaks at m/z 174 and 176, characteristic of a monobrominated compound.[1] |
| Infrared (IR) Spectroscopy | While specific IR data for this isomer is not readily available, related compounds like 4-bromo-3,5-dimethylpyrazole-1-methanol have been characterized by IR spectroscopy.[4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative synthesis can be conceptualized based on established methods for pyrazole formation and bromination. A common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine, followed by bromination.
Representative Synthetic Workflow
Below is a diagram illustrating a plausible synthetic route.
General Experimental Protocol (Hypothetical)
-
Synthesis of 1,3-dimethyl-1H-pyrazole:
-
To a solution of pentane-2,4-dione in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine dropwise at a controlled temperature.
-
The reaction mixture is then typically heated under reflux for several hours to ensure complete cyclization.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by distillation, to yield 1,3-dimethyl-1H-pyrazole.
-
-
Bromination to this compound:
-
The 1,3-dimethyl-1H-pyrazole is dissolved in a chlorinated solvent such as dichloromethane or chloroform.
-
An equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise to the solution. The reaction is often carried out at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to give the crude this compound.
-
Final purification is typically achieved by column chromatography or distillation under reduced pressure.
-
Chemical Reactivity and Applications
The bromine atom at the 4-position of the pyrazole ring makes this compound a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.
Cross-Coupling Reactions
4-bromopyrazoles are known to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C4 position, enabling the synthesis of a diverse library of substituted pyrazoles for drug discovery and materials science.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and interaction with signaling pathways for this compound. However, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Many of these activities are attributed to their ability to act as enzyme inhibitors. For instance, some pyrazole-containing compounds are known inhibitors of enzymes like cyclooxygenase (COX) and various kinases.
General Role of Pyrazole Derivatives as Enzyme Inhibitors
The diagram below illustrates the general mechanism by which pyrazole-containing molecules can modulate cellular signaling.
Safety Information
Based on available data, this compound is classified with the following hazards:
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | H315: Causes skin irritation | P280, P302+P352 |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338+P310 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P304+P340 |
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This technical guide serves as a foundational resource for professionals working with this compound. While specific biological data for this compound is limited, its structural features suggest it is a valuable building block for the synthesis of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical and pharmacological properties.
References
Spectroscopic and Synthetic Insights into 4-bromo-1,3-dimethyl-1H-pyrazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics and a detailed synthetic protocol for 4-bromo-1,3-dimethyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the characterization and preparation of this halogenated pyrazole derivative.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 7.37 | s | 1H |
| N-CH₃ | 3.73 | s | 3H |
| C₃-CH₃ | 2.18 | s | 3H |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-3 | 147.9 |
| C-5 | 137.9 |
| C-4 | 91.8 |
| N-CH₃ | 36.3 |
| C₃-CH₃ | 12.8 |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the direct bromination of the corresponding 1,3-dimethyl-1H-pyrazole precursor.
Materials:
-
1,3-dimethyl-1H-pyrazole
-
Bromine (Br₂)
-
Acetic acid
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
A solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
A solution of bromine (1.0 eq) in acetic acid is added dropwise to the stirred pyrazole solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the excess bromine disappears.
-
The mixture is then carefully neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.
NMR Sample Preparation
A standard protocol for preparing samples for NMR analysis is as follows:
-
Approximately 5-10 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.
-
The tube is capped and gently agitated to ensure complete dissolution of the sample.
-
The prepared sample is then inserted into the NMR spectrometer for data acquisition.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its NMR spectroscopic analysis.
Caption: Workflow for the synthesis and NMR analysis of this compound.
Mass Spectrometry of 4-bromo-1,3-dimethyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry data available for 4-bromo-1,3-dimethyl-1H-pyrazole. The information is tailored for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification and characterization. This document outlines the key mass spectral data, proposes a likely fragmentation pathway, and provides a representative experimental protocol for analysis.
Core Mass Spectrometry Data
The mass spectrometry data for this compound (C₅H₇BrN₂) is characterized by a distinct isotopic pattern in the molecular ion region, which is a hallmark of bromine-containing compounds. The presence of the nearly equally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, results in two prominent molecular ion peaks separated by two mass-to-charge units (m/z).
Based on data available from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, the key quantitative data for the molecular ion is summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | PubChem[1] |
| Molecular Weight | 175.03 g/mol | PubChem[1] |
| Mass-to-Charge (m/z) 1 | 174 | NIST[1] |
| Mass-to-Charge (m/z) 2 | 176 | NIST[1] |
Note: A full mass spectrum with relative intensities of all fragment ions is not publicly available. The subsequent fragmentation analysis is based on established principles for pyrazole derivatives.
Proposed Fragmentation Pathway
The fragmentation of pyrazole derivatives under electron ionization (EI) mass spectrometry typically involves characteristic losses of small molecules and radicals. For this compound, the fragmentation is expected to be influenced by the bromine substituent and the N-methyl groups.
A proposed fragmentation pathway is outlined below, based on general fragmentation patterns observed for substituted pyrazoles.[2][3] The primary fragmentation steps likely involve the loss of a bromine radical, followed by the cleavage of the pyrazole ring.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of pyrazole derivatives and may require optimization for specific instrumentation and analytical goals.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations appropriate for the sensitivity of the instrument.
-
Sample Matrix: For samples in complex matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix effects.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of pyrazole derivatives.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. (This should be optimized) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-300 |
| Scan Rate | 2 scans/sec |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Analysis
-
Compound Identification: The identification of this compound is confirmed by matching the retention time with that of a known standard and by the presence of the characteristic molecular ion peaks at m/z 174 and 176.
-
Fragmentation Analysis: The acquired mass spectrum should be compared with reference spectra (if available) and the proposed fragmentation pathway to confirm the structure.
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the identification and characterization of this compound using GC-MS.
References
Infrared Spectroscopy of 4-bromo-1,3-dimethyl-1H-pyrazole: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-bromo-1,3-dimethyl-1H-pyrazole. While specific experimental spectra for this compound are not widely available in public literature, this document offers a detailed analysis based on the fundamental principles of vibrational spectroscopy, data from closely related pyrazole derivatives, and theoretical predictions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or synthesizing pyrazole-based compounds. It includes predicted vibrational modes, a generalized experimental protocol for obtaining IR spectra, and a workflow diagram for spectral analysis.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands in coordination chemistry. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, providing a unique "fingerprint" based on the vibrational modes of their functional groups and overall molecular structure. This guide will delve into the expected infrared spectral characteristics of this compound.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is determined by the vibrational modes of the pyrazole ring and its substituents: a bromine atom at the C4 position, a methyl group at the C3 position, and a methyl group at the N1 position. The following table summarizes the predicted key infrared absorption bands, their intensity, and the corresponding vibrational assignments. These predictions are based on the analysis of the spectra of related compounds such as pyrazole, 4-bromopyrazole, and dimethylpyrazole derivatives.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3150 | Medium | C-H stretching (pyrazole ring) |
| 2950 - 3000 | Medium | Asymmetric C-H stretching (methyl groups) |
| 2850 - 2900 | Medium | Symmetric C-H stretching (methyl groups) |
| 1550 - 1600 | Medium to Strong | C=N stretching (pyrazole ring) |
| 1450 - 1500 | Strong | C=C stretching (pyrazole ring) |
| 1430 - 1470 | Medium | Asymmetric C-H bending (methyl groups) |
| 1370 - 1390 | Medium | Symmetric C-H bending (methyl groups) |
| 1250 - 1300 | Medium | In-plane C-H bending (pyrazole ring) |
| 1000 - 1100 | Medium | Ring breathing modes |
| 800 - 850 | Strong | Out-of-plane C-H bending (pyrazole ring) |
| 550 - 650 | Medium to Strong | C-Br stretching |
Theoretical Basis of Vibrational Modes
The vibrational modes of a molecule are the different ways in which the atoms can oscillate relative to each other. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. These modes are often categorized as stretching (changes in bond length) and bending (changes in bond angle).
The pyrazole ring itself has a set of characteristic ring stretching and bending vibrations. The substitution pattern of this compound influences these vibrations:
-
C-H Stretching: The C-H bonds on the pyrazole ring will have stretching vibrations typically above 3000 cm⁻¹. The methyl groups will exhibit both symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
Ring Stretching (C=C and C=N): The double bonds within the pyrazole ring give rise to strong absorption bands in the 1450-1600 cm⁻¹ region.
-
Methyl Group Bending: The C-H bonds of the methyl groups undergo bending vibrations (scissoring, rocking, wagging, and twisting), which are expected in the fingerprint region (below 1500 cm⁻¹).
-
C-Br Stretching: The carbon-bromine bond is weaker and involves a heavier atom, resulting in a stretching vibration at a lower frequency, typically in the 550-650 cm⁻¹ range.
Experimental Protocol: Obtaining the Infrared Spectrum
While a specific protocol for this compound is not available, the following general procedure for obtaining a Fourier-transform infrared (FTIR) spectrum of a solid or liquid organic compound can be adapted.
Objective: To obtain a high-quality infrared spectrum of the analyte for structural elucidation and functional group analysis.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade potassium bromide (KBr) for solid samples, or an appropriate solvent for liquid samples (if applicable).
-
Agate mortar and pestle
-
Hydraulic press for KBr pellets
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample holder (e.g., KBr pellet holder, liquid cell).
Procedure for Solid Samples (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water.
-
Grind a small amount of the this compound sample (approximately 1-2 mg) to a fine powder using the agate mortar and pestle. .
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until it is a homogeneous, fine powder. The particle size should be small to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the powdered mixture to the die of the hydraulic press.
-
Spread the powder evenly to ensure a uniform pellet.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of a chemical compound.
Caption: General workflow for infrared spectral analysis.
Conclusion
The Crystalline Architecture of 4-Bromo-1,3-dimethyl-1H-pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystal structure of 4-bromo-1,3-dimethyl-1H-pyrazole derivatives. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this document provides a comprehensive analysis of closely related structures to infer its crystallographic properties. By examining the crystal structures of halogenated pyrazoles and a key substituted 1,3-dimethyl-1H-pyrazole derivative, we can elucidate the expected molecular geometry, packing motifs, and influential intermolecular interactions. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, offering insights into the solid-state characteristics of this important class of heterocyclic compounds.
Introduction to the Structural Significance of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in a vast array of biologically active molecules and functional materials. The substitution pattern on the pyrazole ring dictates its electronic properties, steric profile, and, consequently, its intermolecular interactions in the solid state. The crystal structure, in turn, governs crucial physicochemical properties such as solubility, melting point, and stability, which are of paramount importance in drug design and materials engineering. The introduction of a bromine atom at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring creates a unique combination of steric and electronic features that are expected to influence the crystal packing significantly.
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the regioselective synthesis of 4-bromopyrazole derivatives involves a one-pot reaction from 1,3-dicarbonyl compounds, hydrazines, and a brominating agent. The following protocol is adapted from the work of Alinezhad et al. for the synthesis of related compounds and can be applied to the synthesis of this compound.
Materials:
-
1,3-Diketone (e.g., Acetylacetone for a 3,5-dimethylpyrazole core)
-
Methylhydrazine
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂)
-
n-Hexane
Procedure:
-
In a mortar, grind an equimolar amount of the 1,3-diketone and methylhydrazine in the presence of a catalytic amount of silica gel supported sulfuric acid at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the initial condensation to form the pyrazole, add one equivalent of N-bromosaccharin to the mixture and continue to grind thoroughly.
-
After the reaction is complete (as indicated by TLC), add n-hexane to the reaction mixture and filter.
-
Wash the residue with n-hexane.
-
Evaporate the solvent from the filtrate to obtain the crude 4-bromopyrazole derivative.
-
If necessary, purify the product by column chromatography on silica gel.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is achieved through single-crystal X-ray diffraction. The following is a general experimental protocol representative of the methods used for substituted pyrazole derivatives.
Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).
Data Collection:
-
A suitable single crystal is mounted on a diffractometer (e.g., a Bruker D8 Quest diffractometer equipped with a PHOTON II detector).
-
Data is collected at a low temperature (e.g., 172 K) to minimize thermal vibrations, often using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
-
The data is collected using a shutterless ω-scan technique.
Structure Solution and Refinement:
-
The crystal structure is solved using intrinsic phasing methods (e.g., with SHELXT) and refined by a least-squares method (e.g., using SHELXL within a graphical interface like Olex2).
-
Absorption corrections (e.g., multi-scan) are applied to the data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data of Related Pyrazole Derivatives
Due to the absence of a published crystal structure for this compound, we present the crystallographic data for key related compounds to provide insight into the expected structural parameters.
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This is the most closely related structure with the 1,3-dimethyl-1H-pyrazole core and a halogen substituent. The presence of the 4-carbaldehyde group will influence the packing, but the intramolecular geometry of the pyrazole ring is highly relevant.
| Parameter | Value |
| Chemical Formula | C₆H₇ClN₂O |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.167(9) |
| b (Å) | 6.463(5) |
| c (Å) | 8.190(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 696.9(8) |
| Z | 4 |
| Temperature (K) | 113 |
| Radiation | Mo Kα |
4-Bromo-1H-pyrazole and 4-Chloro-1H-pyrazole
These structures lack the methyl groups but provide a direct comparison for the effect of a 4-bromo versus a 4-chloro substituent on a pyrazole ring. They are isostructural.[1][2]
| Parameter | 4-Bromo-1H-pyrazole | 4-Chloro-1H-pyrazole [1][2] |
| Chemical Formula | C₃H₃BrN₂ | C₃H₃ClN₂ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma |
| a (Å) | 14.9122(10) | 14.9122(10) |
| b (Å) | 17.6410(9) | 17.6410(9) |
| c (Å) | 4.9878(3) | 4.9878(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1312.13(14) | 1312.13(14) |
| Z | 12 | 12 |
| Temperature (K) | Room Temperature | 170 |
Structural Analysis and Discussion
The crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reveals that the molecule is planar. In the absence of the N-H proton found in 1H-pyrazoles, the crystal packing is not dominated by N-H···N hydrogen bonding. Instead, the packing is influenced by weak intermolecular C—H···O interactions and short Cl···N contacts.
In contrast, the crystal structures of 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are characterized by the formation of trimeric molecular assemblies through intermolecular N—H···N hydrogen bonds.[1][2] This highlights the significant role of the N-H proton in directing the crystal packing of 1H-pyrazoles.
For the target molecule, this compound, the absence of an N-H proton for hydrogen bonding suggests that its crystal packing will be governed by weaker intermolecular forces, such as dipole-dipole interactions arising from the C-Br bond, van der Waals forces, and potentially weak C-H···N or C-H···Br interactions. The presence of the two methyl groups will also introduce steric constraints that will influence the overall packing arrangement. It is anticipated that the molecules will pack in a manner that optimizes close packing while accommodating the steric bulk of the methyl and bromo substituents.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the logical relationships in the structural analysis of pyrazole derivatives.
References
An In-depth Technical Guide on the Solubility of 4-bromo-1,3-dimethyl-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-bromo-1,3-dimethyl-1H-pyrazole in organic solvents. Due to a lack of specific quantitative solubility data in published literature for this compound, this document provides a comprehensive framework for determining its solubility experimentally. This includes a detailed experimental protocol, a template for data presentation, and a visual representation of the experimental workflow.
Introduction
This compound is a substituted pyrazole derivative. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Understanding the solubility of such compounds is crucial for various applications, including reaction optimization, purification, formulation development, and biological screening.
Qualitative Solubility Profile
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has been published. The following table is provided as a template for researchers to record their experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Toluene | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like this compound using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable way to determine thermodynamic equilibrium solubility.[3]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.[4]
-
4.3. Calculation of Solubility
-
Mass of solute: Subtract the initial weight of the empty evaporation dish from the final constant weight of the dish containing the dried solute.
-
Solubility in g/100 mL:
-
Solubility = (Mass of solute in g / Volume of filtered solution in mL) * 100
-
-
Solubility in mol/L:
-
First, calculate the molar mass of this compound (C₅H₇BrN₂).
-
Solubility = (Mass of solute in g / (Molar mass of solute in g/mol * Volume of filtered solution in L))
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
References
The Dual Nature of the C-Br Bond in 4-Bromopyrazoles: A Technical Guide to Reactivity and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the carbon-bromine (C-Br) bond in 4-bromopyrazole derivatives, a critical structural motif in medicinal chemistry and drug development. The unique electronic environment of the pyrazole ring imparts a delicate balance of stability and reactivity to the C-Br bond, making it a versatile handle for molecular elaboration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key transformations.
Core Concepts: Stability of the C-Br Bond
Spectroscopic studies on 4-bromopyrazole reveal insights into its electronic structure and the nature of the C-Br bond. These investigations indicate that 4-bromopyrazole can engage in halogen bonding, a non-covalent interaction that suggests a degree of electronic polarization of the C-Br bond.[1] This inherent polarity, coupled with the electron-rich nature of the pyrazole ring, predisposes the C-Br bond to oxidative addition by transition metal catalysts, a crucial step in many cross-coupling reactions.
Reactivity Profile: A Gateway to Molecular Diversity
The C-Br bond in 4-bromopyrazoles serves as a versatile functional group for the introduction of a wide array of substituents through several key reaction classes.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. 4-Bromopyrazoles are excellent substrates for this reaction, coupling with a variety of boronic acids and their derivatives to yield 4-aryl- and 4-vinylpyrazoles. The reactivity of the C-Br bond allows for efficient coupling under palladium catalysis.
Quantitative Data: Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 80 | 16 | 92 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 88 |
| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole
-
Materials: 4-Bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), 2 M aqueous Na₂CO₃ (2.0 mL), and 1,4-dioxane (10 mL).
-
Procedure:
-
To a round-bottom flask, add 4-bromopyrazole, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of N-functionalized pyrazoles. The C-Br bond in 4-bromopyrazoles readily undergoes this palladium-catalyzed transformation with primary and secondary amines, as well as a variety of N-heterocycles.
Quantitative Data: Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | n-Butylamine | G3-XPhos | LHMDS | THF | 65 | 12 | 88 |
| 4 | Indole | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 100 | 20 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromopyrazole
-
Materials: 4-Bromopyrazole (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), NaOtBu (1.4 mmol), and anhydrous toluene (10 mL).
-
Procedure:
-
In a glovebox, add 4-bromopyrazole, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Lithiation and Electrophilic Quench
The C-Br bond in 4-bromopyrazoles can be exploited for metal-halogen exchange, typically through lithiation with a strong organolithium base. This generates a highly reactive pyrazol-4-yl lithium species, which can be quenched with a variety of electrophiles to introduce diverse functional groups at the 4-position. To achieve regioselective lithiation, the pyrazole nitrogen is often protected with a suitable group, such as a phenylsulfonyl group, which also enhances the acidity of the C5-proton, allowing for directed ortho-metalation.[2]
Quantitative Data: Lithiation of 4-Bromo-1-phenylsulfonylpyrazole and Electrophilic Quench [2]
| Entry | Electrophile | Product | Yield (%) |
| 1 | Dimethylformamide (DMF) | 4-Bromo-5-formyl-1-phenylsulfonylpyrazole | 85 |
| 2 | Iodine (I₂) | 4-Bromo-5-iodo-1-phenylsulfonylpyrazole | 78 |
| 3 | Carbon dioxide (CO₂) | 4-Bromo-1-phenylsulfonylpyrazole-5-carboxylic acid | 92 |
| 4 | Benzaldehyde | 4-Bromo-5-(hydroxy(phenyl)methyl)-1-phenylsulfonylpyrazole | 65 |
Experimental Protocol: Lithiation of 4-Bromo-1-phenylsulfonylpyrazole and Quench with an Electrophile [2]
-
Materials: 4-Bromo-1-phenylsulfonylpyrazole (1.0 mmol), anhydrous tetrahydrofuran (THF, 10 mL), n-butyllithium (1.1 mmol, 2.5 M in hexanes), and electrophile (1.2 mmol).
-
Procedure:
-
Dissolve 4-bromo-1-phenylsulfonylpyrazole in anhydrous THF in an oven-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution and stir for 1 hour at -78 °C.
-
Add the electrophile to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Conclusion
The C-Br bond in 4-bromopyrazoles possesses a finely tuned reactivity profile that makes it an invaluable tool in modern organic synthesis. Its stability allows for the isolation and handling of these compounds, while its susceptibility to a range of transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation, provides medicinal chemists and drug development professionals with a robust platform for the synthesis of novel and diverse pyrazole-containing molecules. The data and protocols presented in this guide are intended to facilitate the effective utilization of 4-bromopyrazoles in the pursuit of new therapeutic agents and advanced materials.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 4-bromo-1,3-dimethyl-1H-pyrazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, offering multiple sites for functionalization. Understanding its electronic properties is crucial for designing synthetic routes to novel molecules with desired biological activities and material characteristics.
Core Concepts: Electronic Landscape of this compound
The reactivity of this compound is governed by the interplay of the pyrazole ring's inherent electronic nature and the influence of its substituents: the electron-withdrawing bromine atom at the C4 position and the electron-donating methyl groups at the N1 and C3 positions.
Nucleophilic Sites:
-
C5 Position: The carbon at the 5-position is the most prominent nucleophilic site. The electron-donating effect of the N1-methyl group increases the electron density at this position, making it susceptible to attack by electrophiles. This reactivity is significantly enhanced upon deprotonation with a strong base, such as organolithium reagents, to form a highly nucleophilic organometallic intermediate.
-
N2 Nitrogen: The pyridine-like nitrogen atom at the 2-position possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base.
Electrophilic Sites:
-
C4 Position: The carbon atom bonded to the bromine is the primary electrophilic site. The electronegativity of the bromine atom polarizes the C-Br bond, making the C4 carbon susceptible to nucleophilic attack, particularly through metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in these transformations.
-
C3 and C5 Positions (under certain conditions): While generally nucleophilic, the C3 and C5 positions can become electrophilic when the pyrazole ring is activated by strong electron-withdrawing groups or under specific reaction conditions.
Key Reactions and Mechanistic Insights
The dual reactivity of this compound allows for a diverse range of chemical transformations. The following sections detail key reactions, supported by quantitative data and experimental protocols.
Electrophilic Attack at the Nucleophilic C5 Site
Directed ortho-metalation is a powerful strategy to functionalize the C5 position. Treatment of a related 4-bromopyrazole derivative with a strong base like phenyllithium leads to regioselective deprotonation at the C5 position, generating a potent nucleophile that can react with various electrophiles.[1]
Logical Relationship: Directed Lithiation and Electrophilic Quench
Caption: Lithiation at C5 generates a nucleophile for subsequent electrophilic attack.
Nucleophilic Substitution at the Electrophilic C4 Site: Metal-Catalyzed Cross-Coupling Reactions
The C4-Br bond is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in drug discovery and materials science for the construction of complex molecular architectures.
Quantitative Data Summary for Cross-Coupling Reactions of 4-Bromopyrazole Derivatives
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | High | [2] |
| Sonogashira | Terminal alkyne | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | - | Good | [3] |
| Buchwald-Hartwig | Piperidine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 100 | 18 | 60 | [4][5] |
| Buchwald-Hartwig | Morpholine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 100 | 18 | 67 | [4][5] |
| Buchwald-Hartwig | Aniline | P4 / L4 | LHMDS | THF | 50 | - | 87 | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of 4-bromopyrazoles and can be adapted for this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water (4:1 v/v).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the copper-free Sonogashira coupling of aryl bromides with terminal alkynes.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add this compound, the terminal alkyne, and the palladium precatalyst P2.
-
Add DMSO and then the base, TMP, under an argon atmosphere.
-
Stir the reaction at room temperature. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with water.
-
The product is purified by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-bromopyrazoles.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos-based Precatalyst (1-2 mol%)
-
LHMDS (2.2 equiv)
-
THF
Procedure:
-
In a glovebox, add the this compound, amine, and LHMDS to a vial.
-
Add the palladium precatalyst and THF.
-
Seal the vial and stir at the desired temperature (typically 50-80 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Signaling Pathway: Catalytic Cycle of the Heck Reaction
Caption: The palladium-catalyzed Heck reaction cycle for C-C bond formation.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
This compound is a strategically important building block with well-defined electrophilic and nucleophilic centers. The C4 position serves as a versatile electrophilic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. Conversely, the C5 position is the primary nucleophilic site, which can be further activated by deprotonation to react with a range of electrophiles. This deep understanding of its reactivity, combined with the provided experimental protocols, empowers researchers to effectively utilize this compound in the synthesis of novel and complex molecules for applications in drug discovery and materials science.
References
- 1. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Tautomerism in 4-Bromo Substituted 1H-Pyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the annular prototropic tautomerism in 4-bromo substituted 1H-pyrazoles. It delves into the structural and electronic factors influencing the tautomeric equilibrium, supported by experimental data from spectroscopic and crystallographic studies, as well as computational analysis. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as two rapidly interconverting tautomers through the migration of a proton between the two nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, can significantly influence the compound's physical, chemical, and biological properties, including its reactivity and molecular recognition capabilities.[1][2] The position of this equilibrium is sensitive to the nature and position of substituents on the pyrazole ring, the solvent, and the physical state (solution or solid).[1]
For 4-bromo substituted 1H-pyrazoles, the tautomeric equilibrium involves two distinct chemical entities, potentially with different stabilities and properties. Understanding and controlling this equilibrium is crucial for the rational design of pyrazole-based compounds in various applications, particularly in drug development where specific tautomeric forms may exhibit preferential binding to biological targets.[3][4]
Theoretical Framework and Influencing Factors
The tautomeric equilibrium in 4-bromo substituted pyrazoles is governed by the relative thermodynamic stabilities of the two possible tautomers. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the energetic differences between these forms.[1][5]
Several factors influence the position of the tautomeric equilibrium:
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyrazole ring plays a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the adjacent nitrogen atoms, thereby shifting the equilibrium.[1] For instance, in 3(5)-substituted pyrazoles, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position.[1]
-
Steric Hindrance: Bulky substituents can influence the tautomeric preference by favoring the form that minimizes steric strain.
-
Solvent Effects: The polarity of the solvent can impact the tautomeric equilibrium by differentially solvating the two tautomers, which may have different dipole moments.[1]
-
Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding plays a significant role in determining which tautomer is present in the crystal lattice.[6] In solution, hydrogen bonding with solvent molecules can also influence the equilibrium.[1]
The interplay of these factors determines the predominant tautomeric form in a given environment.
Experimental Investigation of Tautomerism
The study of tautomerism in 4-bromo substituted 1H-pyrazoles relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[1][7] By analyzing the chemical shifts of the pyrazole ring protons and carbons, it is often possible to distinguish between the two tautomers. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed. However, at low temperatures, the exchange can sometimes be slowed down, allowing for the observation of distinct signals for each tautomer and the determination of their relative populations.[8]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[8][9] By determining the precise location of the N-H proton, the predominant tautomer in the crystal lattice can be identified. This technique has been crucial in confirming the solid-state structures of several 4-bromo substituted pyrazoles.[8]
Infrared (IR) Spectroscopy
IR spectroscopy can also provide insights into tautomerism. The N-H stretching frequency is sensitive to the electronic environment and hydrogen bonding, and can therefore differ between the two tautomers.[10]
Quantitative Data on Tautomeric Equilibria
The following table summarizes available quantitative data on the tautomerism of selected 4-bromo substituted 1H-pyrazoles. Note: Specific equilibrium constants are often highly dependent on experimental conditions (solvent, temperature, concentration) and may not be universally applicable.
| Compound | Method | Solvent/State | Major Tautomer | Tautomer Ratio (approx.) | Reference |
| 4-Bromo-3-phenyl-1H-pyrazole | X-ray Crystallography | Solid | 3-Phenyl | - | [8] |
| 4-Bromo-3-phenyl-1H-pyrazole | Low-Temp. NMR | THF | 3-Phenyl | Rich in 3-phenyl | [8] |
Experimental Protocols
General Protocol for NMR Spectroscopic Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed amount of the 4-bromo substituted 1H-pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant aggregation.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at ambient temperature on a high-field NMR spectrometer.
-
Low-Temperature Studies: To slow down the tautomeric interconversion, acquire spectra at progressively lower temperatures until distinct signals for both tautomers are observed or the solvent freezes.
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the tautomeric equilibrium constant (K_T).
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 4-bromo substituted 1H-pyrazole of suitable size and quality (typically >0.1 mm in all dimensions) for X-ray diffraction.[9] Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[11][12][13]
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, including the position of the N-H proton.[9]
General Protocol for DFT Calculations
-
Structure Building: Build the 3D structures of both tautomers of the 4-bromo substituted 1H-pyrazole using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and/or in the presence of a solvent continuum model (e.g., PCM) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true minima on the potential energy surface (no imaginary frequencies).
-
Energy Calculation: Calculate the electronic energies and Gibbs free energies of both tautomers to determine their relative stabilities and predict the tautomeric equilibrium constant.
Visualizations
Caption: Factors influencing the tautomeric equilibrium in 4-bromo substituted 1H-pyrazoles.
Caption: General experimental workflow for the study of tautomerism in 4-bromo substituted 1H-pyrazoles.
Conclusion
The tautomerism of 4-bromo substituted 1H-pyrazoles is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive understanding of this equilibrium is essential for the targeted design and synthesis of novel pyrazole-containing molecules with desired properties. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful approach to characterizing and predicting the tautomeric behavior of these important heterocyclic compounds. This guide serves as a foundational resource for researchers navigating the complexities of tautomerism in this fascinating class of molecules.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
safety and handling precautions for 4-bromo-1,3-dimethyl-1H-pyrazole
An In-depth Technical Guide to the Safety and Handling of 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for this compound. The following sections detail the potential hazards, proper handling procedures, emergency response, and physical and chemical properties of this compound.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-bromo-1,3-dimethylpyrazole[1] |
| Synonyms | This compound[1] |
| CAS Number | 5775-82-6[1] |
| Molecular Formula | C₅H₇BrN₂[1] |
| Molecular Weight | 175.03 g/mol [1] |
| Structure | (Image of the chemical structure of this compound) |
| InChI Key | UESOBPUTZLYSGI-UHFFFAOYSA-N |
Hazard Identification
Signal Word: Danger
GHS Hazard Classifications:
| Classification | Category | Source |
| Skin Corrosion/Irritation | 2 | [1] |
| Serious Eye Damage/Eye Irritation | 1 | [1] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | [1] |
Hazard Statements (H-Codes):
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (P-Codes): A selection of key precautionary statements includes:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
First-Aid Measures
Immediate medical attention is required in case of exposure.
-
Eye Contact: Immediately flush open eyes with plenty of running water for at least 15 minutes, also under the eyelids.[2][3] Immediately seek medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] If skin irritation persists, call a physician.
-
Inhalation: Move the person to fresh air.[2][3] If breathing is difficult or stops, give artificial respiration.[2][3] Obtain medical aid.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting.[4] Call a physician or poison control center immediately.
References
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][3] The synthesis of N-aryl pyrazoles is of significant interest as the pyrazole motif is a common scaffold in many biologically active compounds. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 4-bromo-1,3-dimethyl-1H-pyrazole with various amines.
The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates like heteroaryl halides.[1][5][6]
Key Reaction Parameters
The successful execution of the Buchwald-Hartwig amination of this compound depends on the careful selection of several key parameters:
-
Catalyst: Palladium sources such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used.[7][8] Pre-formed palladium catalysts containing a phosphine ligand can also be employed.[9][10]
-
Ligand: The choice of phosphine ligand is crucial for catalytic activity. For the amination of bromopyrazoles, bulky biarylphosphine ligands such as tBuDavePhos and tBuBrettPhos have been shown to be effective.[7][9] XantPhos is another ligand that has demonstrated efficacy in Buchwald-Hartwig reactions.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), potassium hydroxide (KOH), and lithium bis(trimethylsilyl)amide (LHMDS).[8][9][12][13]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, xylene, dioxane, and tetrahydrofuran (THF) are common choices.[3][9][12]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-160 °C), often facilitated by conventional heating or microwave irradiation to reduce reaction times.[7][12]
Data Presentation
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of related 4-bromopyrazole substrates, providing a valuable reference for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 4-bromo-1H-1-tritylpyrazole with Various Amines [7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyaniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 100 | 12 | 92 |
| 3 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 95 |
| 4 | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 100 | 12 | 20 |
| 5 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 100 | 12 | 78 |
MW = Microwave irradiation
Table 2: Palladium-Catalyzed Amination of Unprotected 4-bromo-1H-pyrazole [9]
| Entry | Amine | Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS (2.2) | THF | 50 | 12 | 87 |
| 2 | 4-Methoxyaniline | P4 (1) | L4 (tBuBrettPhos) (1) | LHMDS (2.2) | THF | 50 | 12 | 91 |
| 3 | Morpholine | P4 (2) | L4 (tBuBrettPhos) (2) | LHMDS (2.2) | THF | 80 | 12 | 75 |
| 4 | 2-Aminopyridine | P4 (2) | L4 (tBuBrettPhos) (2) | LHMDS (2.2) | THF | 80 | 16 | 68 |
P4 is a specific Pd precatalyst mentioned in the source.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol is a starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., tBuDavePhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (2.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium catalyst and the ligand in the reaction solvent.
-
Add the palladium catalyst (e.g., 2-10 mol%) and the phosphine ligand (e.g., 4-20 mol%) to the reaction vessel.
-
Add the anhydrous solvent to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-160 °C) with stirring for the specified time (e.g., 1-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,3-dimethyl-1H-pyrazol-4-amine.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. research.rug.nl [research.rug.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes and Protocols for the Heck Coupling Reaction of 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck (or Mizoroki-Heck) reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. For professionals in drug development and medicinal chemistry, the pyrazole scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds. The functionalization of the C4-position of the pyrazole ring via the Heck coupling reaction provides a versatile route to novel derivatives with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with various alkenes. While specific literature on this exact substrate is limited, the following protocols are based on established procedures for closely related 4-bromo-N-alkylpyrazoles and are expected to serve as an excellent starting point for reaction optimization. It has been noted that the Heck-Mizoroki reaction of the similar 4-bromo-1,3,5-trimethylpyrazole with tert-butyl acrylate resulted in a modest yield of 32%, suggesting that optimization of reaction conditions is crucial for achieving high efficiency.[2]
Reaction Scheme
The general scheme for the Heck coupling of this compound is depicted below:
Caption: General Heck coupling reaction.
Summary of Reaction Conditions
The success of the Heck coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of various conditions reported for the Heck coupling of a closely related substrate, 1-benzyl-4-bromo-1H-pyrazole, which can be adapted for this compound.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~78 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMAc | 120 | 18 | ~85 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | ~70 |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 110 | 20 | ~72 |
| Methyl vinyl ketone | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (2) | NaHCO₃ | Dioxane | 100 | 24 | ~65 |
Experimental Protocols
Below are two detailed protocols for the Heck coupling reaction, which can be used as a starting point for the reaction of this compound.
Protocol 1: Heck Coupling with Styrene
This protocol is adapted from the successful coupling of 1-benzyl-4-bromo-1H-pyrazole with styrene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tris(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, palladium(II) acetate, and tris(o-tolyl)phosphine.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically 24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(2-phenylethenyl)-1,3-dimethyl-1H-pyrazole.
Protocol 2: Ligand-Free Heck Coupling with n-Butyl Acrylate
This protocol provides a ligand-free condition which can be advantageous in terms of cost and ease of purification.
Materials:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Sodium acetate (NaOAc, 1.5 mmol)
-
Anhydrous N,N-dimethylacetamide (DMAc, 5 mL)
Procedure:
-
In a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, and sodium acetate.
-
Flush the flask with an inert gas (argon or nitrogen).
-
Add anhydrous DMAc and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 120 °C under the inert atmosphere with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water and then with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the pure product.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck coupling reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
Concluding Remarks
The Heck coupling reaction is a robust and versatile method for the C4-alkenylation of this compound. The provided protocols, based on analogous pyrazole systems, offer a solid foundation for developing efficient synthetic routes to a variety of substituted pyrazoles. Researchers should consider that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired yield and selectivity for specific alkene coupling partners. Careful monitoring of the reaction progress is highly recommended to determine the optimal reaction time and to minimize the formation of byproducts.
References
Application Notes and Protocols: Sonogashira Coupling of 4-bromo-1,3-dimethyl-1H-pyrazole with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4][5][6] The introduction of an alkynyl moiety onto a heterocyclic scaffold, such as the 1,3-dimethyl-1H-pyrazole core, is of significant interest in medicinal chemistry and drug development as it allows for the construction of rigid molecular architectures and provides a versatile handle for further chemical transformations.
These application notes provide detailed protocols for the Sonogashira coupling of 4-bromo-1,3-dimethyl-1H-pyrazole with various terminal alkynes. The protocols are based on established methodologies for similar brominated heterocyclic compounds and are intended to serve as a starting point for reaction optimization.
Reaction Principle
The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle is completed by reductive elimination to yield the alkynylated product and regenerate the palladium(0) catalyst.[1] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8]
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling of Bromo-Heterocycles
The following table summarizes various conditions reported for the Sonogashira coupling of different bromo-heterocycles, which can be used as a guide for optimizing the reaction of this compound.
| Entry | Aryl Bromide Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | XPhos (6) | - | Et₃N | DMF | 100 | >98 (conversion) |
| 2 | 4-bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (3) | Et₃N | Toluene | RT | Good |
| 3 | 4-bromo-6H-1,2-oxazine derivative | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (3) | Et₃N | Toluene | RT | Good |
| 4 | 1-Benzyl-4-bromo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | Et₃N | DMF | 80 | ~85 |
| 5 | General Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | - | CuI (2.5) | Diisopropylamine | THF | RT | 89 |
| 6 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP | DMSO | RT | 97 |
Abbreviations: DMF = N,N-Dimethylformamide; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; Et₃N = Triethylamine; RT = Room Temperature; THF = Tetrahydrofuran; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide.
Mandatory Visualizations
Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.
Caption: General Experimental Workflow for Sonogashira Coupling.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from standard procedures for the coupling of bromo-heterocycles.[9][10]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equivalents)
-
Copper(I) iodide [CuI] (0.025 - 0.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 7.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) to the flask, followed by the amine base (e.g., diisopropylamine, 7.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed after several hours, the reaction can be gently heated (e.g., to 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove insoluble salts.[1]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by saturated aqueous sodium bicarbonate and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted from modern copper-free methodologies that can be advantageous for sensitive substrates or to avoid homocoupling.[7]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium precatalyst, e.g., [DTBNpP]Pd(crotyl)Cl (P2) (0.025 equivalents) or Pd(OAc)₂ with a bulky phosphine ligand like XPhos.[7][11]
-
Base, e.g., 2,2,6,6-tetramethylpiperidine (TMP) or triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Vial with a screw cap or Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq) and the palladium precatalyst or a combination of Pd(OAc)₂ (0.015 eq) and XPhos (0.06 eq) to a vial.[8][11]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (e.g., TMP, 2.0 eq).[8]
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature. For less reactive substrates, heating to 60-100 °C may be necessary.[7][11] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.[8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction fails, consider increasing the temperature, screening different palladium catalysts or ligands (especially bulky, electron-rich phosphine ligands), or changing the solvent and base combination.[8][11] The quality of the reagents, particularly the dryness of the solvent and base, is crucial.[8]
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly in copper-catalyzed protocols.[8] To minimize it, ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[8] Switching to a copper-free protocol is often the most effective solution.[8]
-
Catalyst Inhibition: Pyrazole-containing compounds can sometimes coordinate to the palladium center and inhibit catalysis. Using bulky ligands can help mitigate this issue.[8]
By following these protocols and considering the optimization strategies, researchers can effectively synthesize a variety of 4-alkynyl-1,3-dimethyl-1H-pyrazoles for applications in drug discovery and materials science.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. ijnc.ir [ijnc.ir]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Stille Coupling of 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction of 4-bromo-1,3-dimethyl-1H-pyrazole. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted pyrazoles.[1][2][3] These compounds are significant scaffolds in medicinal chemistry and materials science. The protocols outlined herein are based on established principles of Stille coupling for heterocyclic compounds and serve as a comprehensive guide for laboratory implementation.[1][4]
Introduction to Stille Coupling on Pyrazole Scaffolds
The palladium-catalyzed Stille cross-coupling reaction involves the reaction of an organostannane reagent with an organic halide or pseudohalide.[1][3] For the synthesis of 4-substituted-1,3-dimethyl-1H-pyrazoles, this compound serves as the electrophilic partner. The choice of the organostannane determines the nature of the substituent to be introduced at the 4-position. Common organostannanes used in Stille couplings include vinyl-, aryl-, and alkynylstannanes.[2]
The reaction is valued for its tolerance of a wide variety of functional groups, which often circumvents the need for protecting groups.[4] However, it is important to note that organotin compounds are toxic and require careful handling and disposal.[1]
Reaction Parameters and Optimization
The success of the Stille coupling of this compound is contingent on the careful selection of several key parameters:
-
Palladium Catalyst: Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂).[2][5] The choice of catalyst can significantly impact reaction efficiency.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich heterocyclic substrates, bulky and electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos can be beneficial.[6]
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common solvents for Stille coupling include toluene, N,N-dimethylformamide (DMF), and 1,4-dioxane.
-
Additives: In some cases, additives can enhance the reaction rate. Lithium chloride (LiCl) is often used to facilitate the transmetalation step, while copper(I) iodide (CuI) can act as a co-catalyst, particularly for less reactive substrates.[2]
-
Temperature: Reaction temperatures typically range from 80 to 120 °C. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system used.
Comparative Data for Stille Coupling of Brominated Heterocycles
While specific data for this compound is not extensively reported, the following table summarizes representative conditions for the Stille coupling of other brominated five-membered heterocycles, which can serve as a valuable guide for optimization.
| Entry | Brominated Heterocycle | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | - | 100 | 12 | 85 |
| 2 | 3,4-Dibromothiophene | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | - | 90 | 16 | 78 |
| 3 | 3,4-Dibromothiophene | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | - | 100 | 8 | 92 |
| 4 | 5-Bromothiazole | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | CuI (10) | 80 | 6 | 75 |
| 5 | 2-Bromofuran | Tributyl(p-tolyl)stannane | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | CsF (2 eq) | 100 | 18 | 88 |
This table is a compilation of representative data from various sources for analogous reactions and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Stille Coupling of this compound with Vinyltributylstannane
This protocol describes a representative procedure for the synthesis of 4-vinyl-1,3-dimethyl-1H-pyrazole.
Materials:
-
This compound
-
Vinyltributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous and degassed 1,4-dioxane via syringe. Subsequently, add vinyltributylstannane (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-vinyl-1,3-dimethyl-1H-pyrazole.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Stille coupling of this compound.
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols: Negishi Cross-Coupling with 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Negishi cross-coupling reaction utilizing 4-bromo-1,3-dimethyl-1H-pyrazole as a key building block. This versatile reaction enables the formation of C-C bonds, allowing for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, a scaffold of significant interest in medicinal chemistry and materials science.
Introduction
The Negishi cross-coupling reaction is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide.[1] It is widely recognized for its high functional group tolerance, high reactivity, and stereospecificity. The application of this reaction to heteroaryl halides, such as this compound, provides a direct route to novel 4-substituted pyrazole derivatives, which are prevalent motifs in pharmacologically active compounds.
This document outlines two primary approaches for the Negishi coupling of this compound:
-
Coupling of this compound with a pre-formed organozinc reagent.
-
In-situ preparation of the pyrazolylzinc reagent from this compound followed by coupling with an organic halide.
Data Presentation
The following tables summarize representative quantitative data for Negishi cross-coupling reactions of aryl and heteroaryl bromides with various organozinc reagents under different catalytic conditions. While specific data for this compound is not extensively reported, the data presented for analogous substrates provide a strong basis for reaction optimization.
Table 1: Representative Conditions for Negishi Cross-Coupling of Aryl Bromides with Organozinc Reagents
| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 70 | 12 | 95 | [2] |
| 2 | 2-Bromopyridine | Ethylzinc iodide | PdCl₂(dppf) (3) | - | THF | 60 | 16 | 88 | [2] |
| 3 | 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 6 | 92 | [3] |
| 4 | 1-Bromo-4-nitrobenzene | (2-Methylphenyl)zinc chloride | Pd₂(dba)₃ (0.5) | XPhos (1.2) | THF | RT | 18 | 94 | [4] |
Table 2: Plausible Reaction Parameters for the Negishi Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or PEPPSI-IPr | Palladium(II) precursors are often effective as they are reduced in situ to the active Pd(0) species.[5] |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos, CPhos) | These bulky, electron-rich ligands are known to be highly effective for cross-coupling of heteroaryl halides.[2][3] |
| Solvent | Anhydrous THF, Dioxane, or Toluene | Anhydrous conditions are crucial for the success of the reaction due to the moisture sensitivity of organozinc reagents. |
| Temperature | Room Temperature to 80 °C | The optimal temperature will depend on the reactivity of the specific coupling partners. |
| Organozinc Reagent | Arylzinc halides, Alkylzinc halides | Can be prepared from the corresponding organic halide and activated zinc metal. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are essential. Organozinc reagents can be pyrophoric and should be handled with extreme care.
Protocol 1: Negishi Coupling of this compound with a Pre-formed Arylzinc Reagent
This protocol describes a general procedure for the coupling of this compound with a commercially available or pre-synthesized arylzinc halide.
Materials:
-
This compound
-
Arylzinc halide solution (e.g., Phenylzinc chloride, 0.5 M in THF)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.
-
Slowly add the arylzinc halide solution (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3-dimethyl-1H-pyrazole.
Protocol 2: In-situ Preparation of (1,3-dimethyl-1H-pyrazol-4-yl)zinc bromide and Subsequent Coupling
This protocol involves the initial formation of the pyrazolylzinc reagent from this compound, followed by a one-pot coupling with an organic halide.
Materials:
-
This compound
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Organic halide (e.g., Iodobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Preparation of (1,3-dimethyl-1H-pyrazol-4-yl)zinc bromide
-
To an oven-dried Schlenk flask containing a magnetic stir bar and activated zinc dust (1.5 mmol, 1.5 equiv), add anhydrous THF (3 mL) under an inert atmosphere.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the zinc suspension.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the formation of the organozinc reagent is complete (can be monitored by GC-MS analysis of a quenched aliquot).
-
Allow the excess zinc to settle, and the resulting supernatant containing the (1,3-dimethyl-1H-pyrazol-4-yl)zinc bromide solution is used directly in the next step.
Part B: Negishi Coupling
-
In a separate oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Add the organic halide (e.g., Iodobenzene, 1.0 mmol, 1.0 equiv) and anhydrous THF (2 mL).
-
Carefully transfer the supernatant containing the (1,3-dimethyl-1H-pyrazol-4-yl)zinc bromide solution from Part A to this flask via a cannula.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-10).
Mandatory Visualization
Caption: Catalytic Cycle of the Negishi Cross-Coupling Reaction.
Caption: General Experimental Workflow for Protocol 1.
Caption: Relationship of Reactants and Product.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of potential kinase inhibitors utilizing 4-bromo-1,3-dimethyl-1H-pyrazole as a key building block. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the construction of diverse molecular libraries for drug discovery.
The 1,3-dimethylpyrazole scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases. The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents through reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the systematic exploration of the chemical space to optimize potency and selectivity.
Key Synthetic Strategies
The functionalization of the this compound core is primarily achieved through three main cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with aryl or heteroaryl boronic acids or esters.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with a variety of amines.
These reactions enable the synthesis of a diverse library of pyrazole derivatives for screening against a panel of kinases.
Experimental Protocols
The following are detailed methodologies for the key coupling reactions involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system to the reaction mixture.
-
Seal the vessel and heat the reaction to 80-120 °C with stirring for 2-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,3-dimethyl-1H-pyrazole.
Protocol 2: Sonogashira Cross-Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4][5][6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50-80 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.[9][10][11][12][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 equiv)
-
Solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk flask or sealed tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from pyrazole precursors. While not all examples start specifically from this compound, they illustrate the potential for developing potent inhibitors from this scaffold.
Table 1: Reaction Yields for Suzuki-Miyaura Coupling of Bromopyrazoles
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 74 | [1] |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 | [14] |
| 3 | 3-Thienylboronic acid | XPhos Pd G2/XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 67 | [2] |
Table 2: IC₅₀ Values of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based Potency (IC₅₀/GI₅₀) | Reference |
| A | VEGFR-2 | 8.93 | PC-3 | 1.24 µM | [15] |
| B | p38α | 4 | - | - | [16] |
| C | ASK1 | 95 (cell IC₅₀) | - | >20 µM (lead compound) | [17] |
| D | Bcr-Abl | 14.2 | K562 | 0.27 µM | [17] |
| E | BIRB 796 | p38 | 5 | - | - |
Note: The compounds in this table are representative pyrazole-based kinase inhibitors and may not be direct derivatives of this compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: Overview of the p38 MAPK signaling cascade and its inhibition.
Caption: General workflow from starting material to a preclinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. kbfi.ee [kbfi.ee]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-bromo-1,3-dimethyl-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 4-bromo-1,3-dimethyl-1H-pyrazole as a key intermediate in the synthesis of advanced agrochemicals. The protocols focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations for elaborating the pyrazole core into complex fungicidal and herbicidal candidates.
Introduction
Pyrazole derivatives are a cornerstone in modern agrochemical research, forming the core of numerous commercial fungicides, herbicides, and insecticides. Their efficacy often stems from their ability to inhibit crucial biological processes in pests and pathogens. This compound is a versatile building block in this field, offering a reactive handle for the introduction of various substituents at the C4-position of the pyrazole ring. This functionalization is critical for tuning the biological activity and physicochemical properties of the final agrochemical product.
The primary application of this compound in agrochemical synthesis is in the preparation of pyrazole carboxamide fungicides, many of which are potent succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, leading to cell death. The synthesis of these complex molecules often involves the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, for which the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable tools.
Application Note 1: Synthesis of a Biaryl Fungicide Intermediate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds between aryl halides and boronic acids. In this application, this compound is coupled with a substituted phenylboronic acid to generate a 4-aryl-1,3-dimethyl-1H-pyrazole, a common scaffold in advanced fungicides.
Experimental Protocol: Synthesis of 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole
Objective: To synthesize a key biaryl intermediate for pyrazole carboxamide fungicides.
Materials:
-
This compound (1.0 equiv.)
-
(2-chloro-4-fluorophenyl)boronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add this compound, (2-chloro-4-fluorophenyl)boronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole.
Data Presentation: Suzuki-Miyaura Coupling
| Reagent/Parameter | Molar Equivalents/Value | Role/Conditions | Expected Yield (%) |
| This compound | 1.0 | Starting material | 85-95 |
| (2-chloro-4-fluorophenyl)boronic acid | 1.2 | Coupling partner | |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst | |
| Na₂CO₃ | 2.5 | Base | |
| 1,4-Dioxane/Water | 4:1 (v/v) | Solvent system | |
| Temperature | 90-100 °C | Reaction temperature | |
| Time | 6-12 h | Reaction duration |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Synthesis of a 4-Amino-pyrazole Intermediate via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly useful for synthesizing arylamines from aryl halides. Here, this compound is coupled with an amine to produce a 4-amino-1,3-dimethyl-1H-pyrazole, a key precursor for certain agrochemicals.
Experimental Protocol: Synthesis of N-Aryl-4-amino-1,3-dimethyl-1H-pyrazole
Objective: To synthesize a 4-amino-pyrazole derivative for further functionalization.
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., aniline or a substituted aniline) (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Reagent/Parameter | Molar Equivalents/Value | Role/Conditions | Expected Yield (%) |
| This compound | 1.0 | Starting material | 70-90 |
| Amine | 1.2 | Coupling partner | |
| Pd₂(dba)₃ | 0.02 | Palladium precatalyst | |
| Xantphos | 0.04 | Ligand | |
| NaOtBu | 1.4 | Base | |
| Toluene | Anhydrous | Solvent | |
| Temperature | 100-110 °C | Reaction temperature | |
| Time | 12-24 h | Reaction duration |
Visualization: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Logical Workflow: From Building Block to Final Agrochemical
The intermediates synthesized in the application notes above can be further elaborated to produce final agrochemical products. For example, a 4-aryl-1,3-dimethyl-1H-pyrazole can be further functionalized at the 5-position, often by first introducing a carboxylic acid group, which is then converted to an amide. This general strategy is depicted in the logical workflow below.
Visualization: Synthesis of a Pyrazole Carboxamide Fungicide
Caption: Logical workflow for the synthesis of a pyrazole carboxamide fungicide.
Application Notes and Protocols for the Functionalization of the C5 Position of 4-Bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the selective functionalization of the C5 position of 4-bromo-1,3-dimethyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The methodologies outlined below focus on robust and scalable reactions, including palladium-catalyzed direct C-H arylation and directed metalation, enabling the synthesis of a diverse range of 5-substituted pyrazole derivatives.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds of significant interest in drug discovery, serving as core scaffolds in a variety of therapeutic agents. The ability to selectively functionalize specific positions of the pyrazole ring is crucial for the development of new chemical entities with tailored biological activities. The C5 position of this compound offers a prime target for introducing molecular diversity while retaining the 4-bromo substituent for subsequent transformations. This document details two effective strategies for C5 functionalization: a direct C-H arylation and a directed lithiation followed by electrophilic quench.
Method 1: Palladium-Catalyzed Direct C5-Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds. For this compound, the C5 position can be selectively arylated using a palladium catalyst in the presence of a suitable base. The reaction exhibits high chemoselectivity, leaving the C4-bromo bond intact for potential downstream cross-coupling reactions.[1][2]
Experimental Workflow: Palladium-Catalyzed Direct C5-Arylation
Caption: Workflow for Palladium-Catalyzed C5-Arylation.
Protocol: General Procedure for Palladium-Catalyzed Direct C5-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.5 mmol, 1.5 equiv.), the desired aryl bromide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and potassium acetate (KOAc, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add dimethylacetamide (DMA, 4 mL) to the Schlenk tube.
-
Degassing: Seal the Schlenk tube and subject the reaction mixture to five vacuum-argon cycles to ensure an inert atmosphere.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 150 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-bromo-1,3-dimethyl-1H-pyrazole.[3][4]
Data Presentation: Scope of C5-Arylation
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Bromo-5-(4-cyanophenyl)-1,3-dimethyl-1H-pyrazole | 85 |
| 2 | 4-Bromoacetophenone | 5-(4-Acetylphenyl)-4-bromo-1,3-dimethyl-1H-pyrazole | 78 |
| 3 | 1-Bromo-4-chlorobenzene | 4-Bromo-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazole | 75 |
| 4 | 1-Bromo-3-chlorobenzene | 4-Bromo-5-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole | 81 |
| 5 | 2-Bromobenzonitrile | 4-Bromo-5-(2-cyanophenyl)-1,3-dimethyl-1H-pyrazole | 73 |
Yields are based on studies on analogous 4-bromo-N-substituted pyrazoles and may vary for this compound.[1][3]
Method 2: Directed Lithiation and Electrophilic Quench
Directed ortho-metalation, particularly lithiation, provides a powerful and regioselective method for the functionalization of aromatic and heteroaromatic C-H bonds. For 4-bromo-1-phenylsulphonylpyrazole, the C5 position can be selectively deprotonated using a strong lithium base, followed by quenching with a suitable electrophile to introduce a variety of functional groups.[5] A similar strategy can be applied to N-alkylated pyrazoles.
Experimental Workflow: Directed Lithiation and Electrophilic Quench
Caption: Workflow for C5-Lithiation and Electrophilic Quench.
Protocol: General Procedure for Directed C5-Lithiation
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL) in an oven-dried, two-necked round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C and continue stirring for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 5-substituted product.
Data Presentation: Scope of Electrophiles for C5-Functionalization
| Entry | Electrophile | Product | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | This compound-5-carbaldehyde | 75 |
| 2 | Iodine (I₂) | 4-Bromo-5-iodo-1,3-dimethyl-1H-pyrazole | 80 |
| 3 | Trimethylsilyl chloride (TMSCl) | 4-Bromo-1,3-dimethyl-5-(trimethylsilyl)-1H-pyrazole | 84 |
| 4 | Methyl triflate | 4-Bromo-1,3,5-trimethyl-1H-pyrazole | 72 |
Yields are based on studies on analogous N-substituted pyrazoles and may vary.[5][6]
Conclusion
The protocols described herein provide reliable and versatile methods for the selective functionalization of the C5 position of this compound. The palladium-catalyzed direct arylation offers an efficient route to biaryl pyrazole derivatives, while the directed lithiation allows for the introduction of a broader range of functional groups. These methodologies are valuable tools for the synthesis of novel pyrazole-based compounds for applications in drug discovery and materials science. Further optimization may be required for specific substrates and electrophiles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Polysubstituted Pyrazoles from 4-Bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse polysubstituted pyrazoles utilizing 4-bromo-1,3-dimethyl-1H-pyrazole as a versatile starting material. The methodologies detailed herein are foundational for the generation of novel chemical entities with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged motif in numerous biologically active compounds, and the ability to functionalize it at various positions is crucial for structure-activity relationship (SAR) studies.
This document outlines key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as a protocol for lithiation and subsequent electrophilic quench, enabling the introduction of a wide array of substituents at the C4 and C5 positions of the pyrazole ring.
Synthetic Strategies Overview
The functionalization of this compound can be achieved through several modern synthetic methodologies. The primary approaches covered in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl, heteroaryl, and vinyl substituents.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce various amine functionalities.
-
Directed Lithiation: For the regioselective functionalization at the C5 position through a lithium-halogen exchange followed by reaction with an electrophile.
Caption: Synthetic pathways for functionalizing this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds between this compound and various organoboron compounds.[1][2] This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.[3]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-bromopyrazoles with arylboronic acids. These can serve as a starting point for optimization with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-92 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 24 | 75-88 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Toluene | 80 | 18 | 90-98 |
Data is compiled from analogous reactions on N-substituted 4-bromopyrazoles.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adaptable for the coupling of this compound with an arylboronic acid.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Cross-Coupling
The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles, involving the reaction of this compound with a terminal alkyne.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
Data Presentation: Sonogashira Coupling Conditions and Yields
The following table presents typical conditions for the Sonogashira coupling of 4-bromopyrazoles.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | Et₃N (3) | MeCN | 110 | 12 | 70-85 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine (2.5) | DMF | 80 | 8 | 80-90 |
| 4 | (p-Tolyl)acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | THF | 50 | 10 | 88-96 |
Data is based on protocols for analogous N-substituted 4-halopyrazoles.[8][9]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous solvent and the base. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 50-80 °C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This method allows for the introduction of a wide variety of primary and secondary amines at the C4 position of the pyrazole ring. The use of sterically hindered and electron-rich phosphine ligands is often crucial for high efficiency.[10][11]
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
This table summarizes conditions for the amination of N-substituted 4-bromopyrazoles.[10][12][13]
| Entry | Amine | Pd Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (2.2) | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | tBuBrettPhos-Pd-G3 (2) | - | LHMDS (2.2) | THF | RT | 12 | 87-93 |
| 3 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2) | Xylene (MW) | 140 | 0.5 | 70-80 |
| 4 | Indole | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | 65-75 |
Data compiled from various sources on 4-bromopyrazole amination.[10][11][12][13]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the amination of this compound.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos-Pd-G3, 1-2 mol%)
-
Base (e.g., LHMDS, 2.2 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, base, this compound, and a stir bar to a dry reaction vial.
-
Solvent and Amine Addition: Add the anhydrous THF, followed by the amine.
-
Reaction: Seal the vial and stir the mixture at room temperature or with gentle heating as required.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Directed Lithiation and Electrophilic Quench
For functionalization at the C5 position, a directed lithiation approach can be employed. This involves a halogen-lithium exchange at the C4 position, followed by migration of the lithium to the more acidic C5 position, or direct deprotonation at C5 if a suitable directing group is present. However, for this compound, a more direct approach is the regioselective metallation at the C5 position. A similar strategy has been shown to be effective for N-phenylsulfonyl-4-bromopyrazole.[14]
Data Presentation: Lithiation and Electrophilic Quench
The following table provides examples of electrophiles that can be used to trap the C5-lithiated pyrazole intermediate.
| Entry | Lithiating Agent | Electrophile (E+) | Product (at C5) | Solvent | Temp (°C) |
| 1 | n-BuLi | DMF | -CHO | THF | -78 to RT |
| 2 | n-BuLi | I₂ | -I | THF | -78 |
| 3 | n-BuLi | Me₃SiCl | -SiMe₃ | THF | -78 to RT |
| 4 | LDA | Acetaldehyde | -CH(OH)CH₃ | THF | -78 |
Data is based on general principles of directed lithiation and analogous systems.[14][15]
Experimental Protocol: C5-Lithiation and Electrophilic Quench
This protocol describes a procedure for the C5-functionalization of this compound.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Electrophile (1.2 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Litiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi dropwise and stir for 1 hour at -78 °C.
-
Electrophilic Quench: Add a solution of the electrophile in THF dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Workflow for C5-functionalization via directed lithiation.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation with 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of amines with 4-bromo-1,3-dimethyl-1H-pyrazole, a key transformation for the synthesis of diverse 4-aminopyrazole derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds. The protocols outlined below focus on two of the most robust and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The 4-aminopyrazole moiety is a critical pharmacophore found in a variety of therapeutic agents, including inhibitors of kinases and other enzymes. The ability to efficiently and selectively introduce a range of amino groups at the C4 position of the pyrazole ring is therefore of paramount importance for the construction of compound libraries for lead discovery and optimization. While classical methods for the synthesis of aromatic C-N bonds often suffer from limited substrate scope and harsh reaction conditions, modern metal-catalyzed approaches offer milder and more general routes to these valuable compounds.[1][2]
Five-membered heterocyclic halides such as this compound can be challenging coupling partners. However, the development of sophisticated catalyst systems, particularly those based on palladium with sterically hindered and electron-rich phosphine ligands, has enabled these transformations to proceed with high efficiency.[3] Copper-catalyzed systems provide a valuable alternative, often showing complementary reactivity, especially for certain classes of amines.[4][5] Microwave-assisted protocols have also emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times.[6]
Diagram of General Experimental Workflow
Caption: General workflow for metal-catalyzed C-N coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] The use of specialized ligands is often crucial for achieving high yields, especially with heterocyclic halides.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Palladium-Catalyzed Amination
The following table summarizes representative results for the Buchwald-Hartwig amination of 4-bromopyrazoles with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | tBuDavePhos (4) | K₂CO₃ | Toluene | 110 | 18 | 95 | [4][5] |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 130 (MW) | 0.33 | 67 | [6][7] |
| 3 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 130 (MW) | 0.33 | 60 | [6][7] |
| 4 | Benzylamine | Pd precatalyst (1) | L4 (1) | LHMDS | THF | 50 | 12 | 85 | [8] |
| 5 | 4-Methoxyaniline | Pd precatalyst (1) | L4 (1) | LHMDS | THF | 50 | 12 | 92 | [8] |
Note: L4 refers to the tBuBrettPhos ligand. MW indicates microwave irradiation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dba)₂)
-
Phosphine ligand (e.g., tBuDavePhos, tBuBrettPhos)
-
Base (e.g., K₂CO₃, tBuOK, LHMDS)
-
Anhydrous solvent (e.g., toluene, xylene, THF)
-
Inert gas (Nitrogen or Argon)
-
Microwave vial or round-bottom flask with condenser
Procedure:
-
To an oven-dried microwave vial or round-bottom flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (2.0-2.2 mmol).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
In a separate vial, the palladium catalyst and ligand are mixed, and this mixture is then added to the reaction vessel under a positive pressure of inert gas.
-
The reaction mixture is then heated to the desired temperature (e.g., 50-130 °C) with stirring, either in a preheated oil bath or using a microwave reactor.[6]
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-1,3-dimethyl-1H-pyrazole derivative.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions.[2] Modern protocols often utilize ligands to facilitate the reaction under milder conditions. Copper-catalyzed reactions can be particularly effective for coupling with alkylamines that possess β-hydrogens, a substrate class that can be challenging in palladium catalysis.[4][5]
Catalytic Cycle for Ullmann Condensation
Caption: A proposed catalytic cycle for the Ullmann condensation.
Data Presentation: Copper-Catalyzed Amination
The following table summarizes representative results for the copper-catalyzed amination of 4-halopyrazoles.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrrolidine | CuI (20) | Proline (40) | K₂CO₃ | DMSO | 110 | 24 | 85 | [4][5] |
| 2 | Diethylamine | CuI (20) | Proline (40) | K₂CO₃ | DMSO | 110 | 24 | 78 | [4][5] |
| 3 | n-Butylamine | CuI (20) | None | K₂CO₃ | NMP | 150 | 24 | 65 | [4][5] |
Note: These results are for 4-iodo-1H-1-tritylpyrazole, which is expected to have similar reactivity to this compound in this context.
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline) (optional)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMSO, NMP)
-
Inert gas (Nitrogen or Argon)
-
Reaction tube or round-bottom flask with condenser
Procedure:
-
To an oven-dried reaction tube or round-bottom flask, add CuI (10-20 mol%), the ligand (if used, 20-40 mol%), and the base (2.0 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2-2.0 mmol).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 110-150 °C) with vigorous stirring in a preheated oil bath.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted several times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-1,3-dimethyl-1H-pyrazole derivative.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium and copper catalysts can be toxic and should be handled with care.
-
Bases such as tBuOK and LHMDS are corrosive and moisture-sensitive.
-
Solvents such as toluene, xylene, and DMSO have their own specific hazards; consult the safety data sheets (SDS) before use.
-
Microwave reactors should be operated according to the manufacturer's instructions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 4-Bromopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyrazole derivatives are valuable building blocks in medicinal chemistry and materials science. Their utility stems from the presence of the bromine atom, which serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1] The pyrazole core itself is a well-established pharmacophore found in numerous biologically active compounds. This document provides detailed protocols for two distinct and efficient one-pot methodologies for the synthesis of 4-bromopyrazole derivatives, designed for ease of use and high yields in a laboratory setting.
Method 1: Three-Component Synthesis via Condensation and Bromination
This protocol outlines a highly efficient, regioselective, and environmentally friendly one-pot synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyl compounds, arylhydrazines, and a brominating agent under solvent-free conditions.[1][2][3][4][5][6] The use of silica gel supported sulfuric acid as a heterogeneous catalyst makes the procedure simple and the catalyst easily recoverable.
Experimental Protocol
Materials:
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Arylhydrazine hydrochloride
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂)
-
n-Hexane
-
Round bottom flask
-
Magnetic stirrer
-
Mortar and pestle
Procedure:
-
Catalyst Preparation: Prepare silica gel supported sulfuric acid (H₂SO₄/SiO₂) according to literature procedures.
-
Reaction Setup: In a round bottom flask, thoroughly mix the 1,3-diketone (1 mmol), arylhydrazine hydrochloride (1 mmol), and H₂SO₄/SiO₂ (0.1 g) using a mortar and pestle at room temperature.
-
Bromination: To this mixture, add N-bromosaccharin (1 mmol) and continue mixing. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add n-hexane (7-10 mL) to the reaction mixture and filter the solid residue.
-
Purification: Wash the residue with n-hexane. The evaporation of the solvent from the filtrate affords the pure 4-bromopyrazole derivative. If necessary, further purification can be achieved by column chromatography on silica gel.
Data Presentation
The following table summarizes the results for the synthesis of various 4-bromopyrazole derivatives using the described protocol.[2]
| Entry | R¹ | R² | Ar | Time (min) | Yield (%) |
| 1 | Me | Me | Ph | 7 | 98 |
| 2 | Me | Me | p-ClC₆H₄ | 10 | 96 |
| 3 | Me | Me | o-ClC₆H₄ | 8 | 95 |
| 4 | Me | Me | p-OMeC₆H₄ | < 1 | 96 |
| 5 | Ph | Me | Ph | 15 | 90 |
| 6 | Ph | Me | p-ClC₆H₄ | 40 | 90 |
| 7 | Ph | Me | o-ClC₆H₄ | 20 | 91 |
| 8 | Ph | Me | p-OMeC₆H₄ | 10 | 94 |
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 4-bromopyrazoles.
Method 2: One-Pot Synthesis via 1,3-Dipolar Cycloaddition
This method provides an alternative and highly efficient one-pot synthesis of 3,5-diaryl-4-bromopyrazoles through a 1,3-dipolar cycloaddition of in situ generated diazo compounds and 1-bromoalk-1-ynes.[7] This approach demonstrates high regioselectivity and good tolerance to various functional groups.
Experimental Protocol
Materials:
-
Aldehyde or Ketone
-
Tosylhydrazine
-
gem-Dibromoalkene
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Round bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
Procedure:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol) and tosylhydrazine (1.1 mmol) in THF (5 mL) in a round bottom flask, add the gem-dibromoalkene (1.2 mmol) and sodium hydroxide (3.0 mmol).
-
Reaction Conditions: The resulting mixture is stirred at 80 °C for 10 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-diaryl-4-bromopyrazole.
Data Presentation
The following table summarizes the yields for the synthesis of various 3,5-diaryl-4-bromopyrazoles using this protocol.[7]
| Entry | Aldehyde/Ketone | gem-Dibromoalkene | Product | Yield (%) |
| 1 | Benzaldehyde | (1,1-dibromovinyl)benzene | 4-bromo-3,5-diphenyl-1H-pyrazole | 86 |
| 2 | 4-Methylbenzaldehyde | (1,1-dibromovinyl)benzene | 4-bromo-5-phenyl-3-(p-tolyl)-1H-pyrazole | 83 |
| 3 | 4-Methoxybenzaldehyde | (1,1-dibromovinyl)benzene | 4-bromo-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole | 81 |
| 4 | 4-Chlorobenzaldehyde | (1,1-dibromovinyl)benzene | 4-bromo-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | 85 |
| 5 | Acetophenone | (1,1-dibromovinyl)benzene | 4-bromo-3-methyl-3,5-diphenyl-3H-pyrazole | 78 |
| 6 | Benzaldehyde | 1-(1,1-dibromovinyl)-4-chlorobenzene | 4-bromo-5-(4-chlorophenyl)-3-phenyl-1H-pyrazole | 82 |
Logical Relationship Diagram
Caption: Logical flow of the 1,3-dipolar cycloaddition synthesis.
Conclusion
The presented one-pot methods offer efficient and practical routes for the synthesis of 4-bromopyrazole derivatives. The three-component condensation is particularly attractive due to its solvent-free nature and the use of a recyclable catalyst, aligning with the principles of green chemistry. The 1,3-dipolar cycloaddition provides a versatile pathway to a range of 3,5-diaryl-4-bromopyrazoles with high regioselectivity. Both protocols are well-suited for laboratory-scale synthesis and can be valuable tools for researchers in drug discovery and materials science.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 4. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [scielo.org.mx]
- 5. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
- 6. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [scielo.org.mx]
- 7. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
Application Notes and Protocols for the Regioselective Synthesis of Pyrazoles Using 4-Bromo Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds that are of paramount importance in medicinal chemistry and drug discovery. The pyrazole scaffold is a core structural motif in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anti-cancer agents, and central nervous system modulators. The biological activity of pyrazole-containing molecules is highly dependent on the substitution pattern on the pyrazole ring. Consequently, the development of synthetic methodologies that allow for the precise and regioselective installation of various functional groups is a critical endeavor in modern drug development.
This document provides detailed application notes and experimental protocols for the regioselective synthesis of pyrazoles, with a particular focus on the use of 4-bromo-substituted pyrazoles as versatile synthetic intermediates. The bromine atom at the C4 position serves as a valuable handle for further functionalization, enabling the introduction of diverse molecular fragments through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize the pharmacological properties of new drug candidates.
We will first detail a highly efficient, one-pot, solvent-free method for the synthesis of 4-bromopyrazole derivatives from readily available 1,3-dicarbonyl compounds. Subsequently, we will provide a protocol for the further functionalization of these 4-bromo precursors via a palladium-catalyzed C-H arylation at the C5 position, demonstrating the utility of this building block approach in the construction of highly substituted pyrazole libraries.
Data Presentation
Table 1: One-Pot Regioselective Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles
This table summarizes the results of a one-pot, solvent-free synthesis of 4-bromopyrazoles from various 1,3-diketones and arylhydrazines using N-bromosaccharin as the brominating agent and silica-supported sulfuric acid as the catalyst.[1][2][3][4]
| Entry | 1,3-Diketone (R1, R2) | Arylhydrazine (Ar) | Product | Time (min) | Yield (%) |
| 1 | Acetylacetone (Me, Me) | Phenyl | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 7 | 98 |
| 2 | Acetylacetone (Me, Me) | 4-Chlorophenyl | 4-Bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 10 | 96 |
| 3 | Acetylacetone (Me, Me) | 2-Chlorophenyl | 4-Bromo-1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 8 | 95 |
| 4 | Acetylacetone (Me, Me) | 4-Methoxyphenyl | 4-Bromo-1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | <1 | 96 |
| 5 | Benzoylacetone (Ph, Me) | Phenyl | 4-Bromo-5-methyl-1,3-diphenyl-1H-pyrazole | 15 | 90 |
| 6 | Benzoylacetone (Ph, Me) | 4-Chlorophenyl | 4-Bromo-1-(4-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole | 40 | 90 |
| 7 | Benzoylacetone (Ph, Me) | 2-Chlorophenyl | 4-Bromo-1-(2-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole | 20 | 91 |
| 8 | Benzoylacetone (Ph, Me) | 4-Methoxyphenyl | 4-Bromo-1-(4-methoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole | 10 | 94 |
Table 2: Palladium-Catalyzed C5-Arylation of N-Substituted 4-Bromopyrazoles
This table presents the scope of the palladium-catalyzed direct C-H arylation at the C5 position of N-substituted 4-bromopyrazoles with various aryl bromides.[5][6]
| Entry | N-Substituted 4-Bromopyrazole | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromo-1-methyl-1H-pyrazole | 4-Bromobenzonitrile | 4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)benzonitrile | 85 |
| 2 | 4-Bromo-1-methyl-1H-pyrazole | 4-Bromoacetophenone | 1-(4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)phenyl)ethan-1-one | 82 |
| 3 | 4-Bromo-1-methyl-1H-pyrazole | 1-Bromo-4-nitrobenzene | 4-Bromo-1-methyl-5-(4-nitrophenyl)-1H-pyrazole | 80 |
| 4 | 4-Bromo-1-benzyl-1H-pyrazole | 4-Bromobenzonitrile | 4-(1-Benzyl-4-bromo-1H-pyrazol-5-yl)benzonitrile | 88 |
| 5 | 4-Bromo-1-benzyl-1H-pyrazole | 4-Bromoacetophenone | 1-(4-(1-Benzyl-4-bromo-1H-pyrazol-5-yl)phenyl)ethan-1-one | 85 |
| 6 | 4-Bromo-1-benzyl-1H-pyrazole | 1-Bromo-4-fluorobenzene | 1-Benzyl-4-bromo-5-(4-fluorophenyl)-1H-pyrazole | 78 |
| 7 | 4-Bromo-1-phenyl-1H-pyrazole | 4-Bromobenzonitrile | 4-(4-Bromo-1-phenyl-1H-pyrazol-5-yl)benzonitrile | 65 |
| 8 | 4-Bromo-1-phenyl-1H-pyrazole | 4-Bromoacetophenone | 1-(4-(4-Bromo-1-phenyl-1H-pyrazol-5-yl)phenyl)ethan-1-one | 62 |
Experimental Protocols
Protocol 1: One-Pot Regioselective Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles
This protocol describes a general procedure for the one-pot synthesis of 4-bromopyrazole derivatives under solvent-free conditions.[1][2][3][4]
Materials:
-
1,3-Diketone (1.0 mmol)
-
Arylhydrazine (1.0 mmol)
-
N-Bromosaccharin (1.0 mmol)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g)
-
Mortar and pestle
-
n-Hexane
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean and dry mortar, add the 1,3-diketone (1.0 mmol), arylhydrazine (1.0 mmol), and silica gel supported sulfuric acid (0.01 g).
-
Grind the mixture thoroughly with a pestle at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the initial cyclocondensation is complete (as indicated by TLC, typically within the times specified in Table 1), add N-bromosaccharin (1.0 mmol) to the mortar.
-
Continue to grind the mixture until the bromination is complete (monitor by TLC).
-
Once the reaction is complete, add 10 mL of n-hexane to the mortar and mix well.
-
Filter the mixture to remove the solid residue.
-
Wash the residue with an additional 5 mL of n-hexane.
-
Combine the hexane filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-bromopyrazole derivative.
-
If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.[1]
Protocol 2: Palladium-Catalyzed C5-Arylation of N-Substituted 4-Bromopyrazoles
This protocol outlines a general procedure for the regioselective C-H arylation at the C5 position of N-substituted 4-bromopyrazoles.[5][6]
Materials:
-
N-Substituted 4-bromopyrazole (0.5 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1.1 mg, 0.005 mmol, 1 mol%)
-
Potassium acetate (KOAc) (98 mg, 1.0 mmol)
-
N,N-Dimethylacetamide (DMA) (2 mL)
-
Schlenk tube or similar reaction vessel
-
Argon or Nitrogen inert gas supply
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the N-substituted 4-bromopyrazole (0.5 mmol), aryl bromide (1.0 mmol), palladium(II) acetate (1.1 mg, 0.005 mmol), and potassium acetate (98 mg, 1.0 mmol).
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add N,N-dimethylacetamide (2 mL) to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated heating block at 150 °C.
-
Stir the reaction mixture vigorously for the required time (typically 2-4 hours). Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C5-arylated 4-bromopyrazole.
-
Characterize the final product by spectroscopic methods.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of 4-bromopyrazoles.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 4. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [scielo.org.mx]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Debromination of 4-Bromopyrazoles in Suzuki Coupling
Welcome to the technical support center for Suzuki coupling reactions involving 4-bromopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on mitigating the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of a Suzuki coupling reaction?
A1: Debromination is an undesired side reaction where the bromine atom on the 4-bromopyrazole starting material is replaced by a hydrogen atom.[1] This process, also known as hydrodehalogenation, consumes the starting material and generates a pyrazole byproduct, which reduces the overall yield of the desired coupled product and complicates purification.[2]
Q2: Why are N-H containing heterocycles like pyrazoles particularly susceptible to dehalogenation?
A2: Unprotected N-H pyrazoles possess an acidic proton on the nitrogen atom.[3] In the presence of a base, this proton can be removed to form a pyrazolate anion. This anion can interact with the palladium catalyst, potentially altering its catalytic activity and promoting pathways that lead to dehalogenation.[3] Furthermore, N-heterocyclic halides are generally more prone to dehalogenation compared to their non-heterocyclic counterparts.[1]
Q3: How can I confirm that debromination is occurring in my reaction?
A3: The formation of the debrominated pyrazole byproduct can be identified using standard analytical techniques:
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Thin Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the 4-bromopyrazole starting material.[4]
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Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the debrominated pyrazole.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new signal for the proton at the 4-position of the pyrazole ring, replacing the carbon-bromine bond.[4]
Q4: What is the generally accepted mechanism for debromination?
A4: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen when the palladium complex reacts with components in the mixture like bases, alcohols (if used as a solvent), or even trace amounts of water.[1] This Pd-H species can then transfer the hydride to the pyrazole ring within the palladium complex, leading to the debrominated product.[5]
Troubleshooting Guide: Minimizing Unwanted Debromination
Problem: I am observing a significant amount of the debrominated pyrazole byproduct in my Suzuki coupling reaction.
This is a frequent challenge. The following factors critically influence the extent of debromination. Systematically adjusting these parameters can significantly suppress this side reaction.
Solution 1: Protect the Pyrazole Nitrogen
The acidic N-H proton is a primary contributor to debromination. Protecting this position is often the most effective solution.
-
Recommendation: Introduce a protecting group on the pyrazole nitrogen. Common and effective protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[3][6] Protection can significantly reduce or completely eliminate the debromination side reaction.[3][6]
Solution 2: Optimize the Choice of Base
The strength and type of base are crucial. Strong bases can promote the formation of hydride species that lead to debromination.
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Recommendation: Switch from strong inorganic bases (e.g., NaOH, KOH) to milder bases.[3] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective at minimizing debromination.[3][7] Organic bases can also be considered.
Solution 3: Select an Appropriate Catalyst System (Ligand Choice)
The ligand coordinated to the palladium center dictates the catalyst's reactivity and stability, playing a major role in controlling side reactions.
-
Recommendation: Avoid simple phosphine ligands like triphenylphosphine (PPh₃) if debromination is observed.[3] Switch to bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos have been shown to be highly effective in promoting the desired cross-coupling of heteroaryl halides while suppressing dehalogenation.[3][8] N-Heterocyclic Carbene (NHC) ligands in combination with a palladium precursor can also be highly active and effective.[9][10]
Solution 4: Adjust Solvent and Temperature
Reaction conditions can be tuned to favor the desired coupling over the side reaction.
-
Recommendation: Consider using a less polar solvent, as this can sometimes reduce the rate of debromination.[3] Additionally, high temperatures and prolonged reaction times can increase the likelihood of side reactions.[2][4] If using a highly active modern catalyst system, it may be possible to run the reaction at a lower temperature (e.g., room temperature to 60 °C), which can help minimize byproduct formation.[10][11]
Data Presentation
Table 1: General Effect of Pyrazole N-H Protection on Debromination
| Substrate Type | Potential for Debromination | Rationale | Supporting References |
| Unprotected 4-Bromopyrazole | High | The acidic N-H proton can be deprotonated, and the resulting anion can promote dehalogenation pathways. | [1][3][6] |
| N-Protected 4-Bromopyrazole | Low to Negligible | Protection removes the acidic proton, preventing the formation of the reactive pyrazolate anion and suppressing the side reaction. | [3][6] |
Table 2: Influence of Reaction Parameters on Debromination of 4-Bromopyrazoles
| Parameter | Condition A (High Debromination) | Condition B (Low Debromination) | Expected Outcome of Switching to Condition B |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) | Milder bases are less likely to promote hydride formation, thus reducing debromination.[3][7] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Bulky ligands accelerate the desired reductive elimination step and are more effective for coupling heteroaryl halides.[3][8] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) or Room Temp | Lower temperatures can decrease the rate of side reactions relative to the desired coupling, especially with highly active catalysts.[4] |
| Solvent | Polar protic solvents (e.g., alcohols) | Aprotic solvents (e.g., Dioxane, Toluene) with minimal water | Protic solvents can be a source of hydrides; using aprotic solvents minimizes this possibility.[1][2][3] |
Experimental Protocols
Protocol: Suzuki Coupling of N-Protected 4-Bromopyrazole with an Arylboronic Acid
This protocol provides a robust starting point for minimizing debromination by utilizing an N-protected pyrazole, a modern bulky phosphine ligand, and a mild base.
Materials:
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N-Protected 4-bromopyrazole (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
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Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
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Bulky phosphine ligand (e.g., SPhos or XPhos, 2.2-4.4 mol%)
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Potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), finely ground
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Anhydrous solvent (e.g., Dioxane or Toluene, 0.1-0.2 M)
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Water (optional, but often beneficial, e.g., 10% v/v with organic solvent)
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Schlenk flask or sealed reaction vial
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Magnetic stir bar
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add the N-protected 4-bromopyrazole, arylboronic acid, and finely ground K₃PO₄.
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In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in a small amount of the reaction solvent. Add this solution to the reaction flask.
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Add the remaining anhydrous solvent (and water, if applicable) to the reaction flask.
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Degas the reaction mixture thoroughly. This can be done by bubbling argon or nitrogen through the stirred solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.
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Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common, but lower temperatures can be screened) with vigorous stirring.[1][11]
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-bromopyrazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst and ligand systems for the C-N cross-coupling of 4-bromopyrazoles.
Issue 1: Low to No Product Yield
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Question: I am not observing any formation of my desired 4-aminopyrazole product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for the successful amination of heteroaryl halides like 4-bromopyrazoles.[1][2] Five-membered heterocycles can act as catalyst inhibitors, making the selection of a suitable ligand paramount.[3]
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Recommendation: For N-substituted 4-bromopyrazoles, ligands such as tBuDavePhos have been shown to be effective.[1][4] For unprotected 4-bromopyrazoles, a highly active precatalyst system based on a bulky biarylphosphine ligand like tBuBrettPhos is recommended.[3][5]
-
Action: If you are using a general-purpose ligand, consider switching to one specifically demonstrated to be effective for pyrazole substrates.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly hinder the reaction.
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Base: The choice of base is crucial. While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[6] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[6] For unprotected pyrazoles, LHMDS has been used effectively.[3]
-
Solvent: Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[6][7] The solubility of all reaction components is important for achieving good yields.[8]
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Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[9][10]
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Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen.[6] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Substrate-Specific Issues:
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Unprotected Pyrazole NH: If your 4-bromopyrazole is NH-unsubstituted, the free NH group can interfere with the catalytic cycle, potentially leading to polymerization.[11] Protecting the pyrazole nitrogen with a group like a trityl or benzyl group can improve reaction outcomes.[4][12]
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Amine Type: Amines with β-hydrogens can undergo β-hydride elimination, leading to low yields.[1][4] If you are using such an amine, you may need to screen different catalyst systems or consider alternative synthetic routes.
-
-
Issue 2: Catalyst Deactivation
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Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause and how can I prevent it?
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Answer: Catalyst deactivation is a known challenge with nitrogen-containing heterocycles.[3]
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Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial to stabilize the palladium catalyst and prevent deactivation.[2] These ligands favor the formation of the active monoligated palladium species.[2]
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Precatalysts: Using a pre-formed catalyst (precatalyst) can lead to a cleaner and more efficient generation of the active catalytic species compared to using simple palladium sources like Pd(OAc)₂.[7][8]
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Reaction Purity: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.
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Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand combination is best for the amination of a 4-bromopyrazole with a primary aliphatic amine?
A1: The amination of 4-bromopyrazoles with primary aliphatic amines can be challenging. A good starting point is to use a palladium precatalyst with a bulky biarylphosphine ligand. For instance, the tBuBrettPhos-based G4 Pd precatalyst in combination with a base like LHMDS has shown success with a variety of aliphatic amines on unprotected 4-bromopyrazoles.[3]
Q2: Can I use an aryl iodide instead of an aryl bromide for the Buchwald-Hartwig amination of pyrazoles?
A2: While in many cross-coupling reactions aryl iodides are more reactive, in Buchwald-Hartwig aminations they can sometimes be problematic. The iodide anion formed during the reaction can lead to the formation of unreactive palladium dimers, inhibiting the catalytic cycle.[6] 4-Bromopyrazoles have been shown to be more effective substrates than their 4-iodo counterparts in some cases.[1][4]
Q3: My amine is expensive. Can I use it as the limiting reagent?
A3: In most standard protocols, the amine is used in slight excess (e.g., 1.2-1.5 equivalents). However, if your amine is the more valuable reagent, you can adjust the stoichiometry to use the 4-bromopyrazole in excess. Be aware that this may require re-optimization of the reaction conditions to achieve a good yield based on the amine.
Q4: I am observing the formation of a dehalogenated pyrazole byproduct. What is causing this?
A4: The formation of a dehalogenated arene is a common side reaction in Buchwald-Hartwig aminations and can occur through a competing hydrodehalogenation pathway.[2] This can be more prevalent with certain catalyst systems and reaction conditions. Screening different ligands and bases may help to minimize this side reaction.
Data Presentation
Table 1: Ligand Screening for the Amination of 4-iodo-1-tritylpyrazole with Piperidine [1]
| Entry | Ligand (L) | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Xantphos | Pd(dba)₂ | Xylene | 160 | 10 | 23 |
| 2 | RuPhos | Pd(dba)₂ | Xylene | 160 | 10 | 11 |
| 3 | SPhos | Pd(dba)₂ | Xylene | 160 | 10 | 12 |
| 4 | tBuDavePhos | Pd(dba)₂ | Xylene | 160 | 10 | 33 |
Reaction conditions: 4-iodo-1-tritylpyrazole (0.13 mmol), piperidine (1.5 eq.), base (NaOtBu, 2.0 eq.), catalyst (10 mol%), ligand (20 mol%), solvent (2 mL) under microwave irradiation.
Table 2: Optimization of Halide for the Amination of 4-halo-1-tritylpyrazole with Piperidine [1]
| Entry | Substrate | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-iodo-1-tritylpyrazole | tBuDavePhos | 90 | 24 | 48 |
| 2 | 4-bromo-1-tritylpyrazole | tBuDavePhos | 90 | 24 | 60 |
| 3 | 4-chloro-1-tritylpyrazole | tBuDavePhos | 90 | 24 | 12 |
Reaction conditions: 4-halo-1-tritylpyrazole (0.13 mmol), piperidine (1.5 eq.), base (NaOtBu, 2.0 eq.), Pd(dba)₂ (10 mol%), ligand (20 mol%), xylene (2 mL).
Experimental Protocols
Protocol 1: General Procedure for the Amination of Unprotected 4-Bromopyrazole using a Precatalyst [3]
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To an oven-dried vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (0.3 mmol, 1.0 equiv.), the amine (0.36 mmol, 1.2 equiv.), and the tBuBrettPhos Pd G4 precatalyst (0.006 mmol, 2 mol%).
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The vial is sealed with a Teflon-lined cap, and the atmosphere is evacuated and backfilled with argon three times.
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Under a positive pressure of argon, add anhydrous THF (1.0 M).
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Add LHMDS (1.0 M in THF, 0.66 mmol, 2.2 equiv.) dropwise.
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Stir the reaction mixture at room temperature for 12 hours.
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Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for the Amination of N-Trityl-4-bromopyrazole [1][4]
-
To an oven-dried reaction tube, add 4-bromo-1-trityl-1H-pyrazole (0.13 mmol, 1.0 equiv.), Pd(dba)₂ (0.013 mmol, 10 mol%), and tBuDavePhos (0.026 mmol, 20 mol%).
-
The tube is sealed, and the atmosphere is evacuated and backfilled with argon three times.
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Add anhydrous xylene (2 mL), the amine (0.195 mmol, 1.5 equiv.), and NaOtBu (0.26 mmol, 2.0 equiv.).
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The reaction mixture is heated to 90 °C and stirred for 24 hours.
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After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of Celite.
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The filtrate is concentrated under reduced pressure.
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The residue is purified by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-bromo-1,3-dimethyl-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in cross-coupling reactions involving 4-bromo-1,3-dimethyl-1H-pyrazole.
Troubleshooting Guides
This section addresses common challenges encountered during Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions with this compound.
Low or No Product Yield
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or no product. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings with 4-bromopyrazoles can stem from several factors. A primary concern is the deactivation of the palladium catalyst. Ensure your catalyst is fresh and handled under an inert atmosphere to prevent oxidation. The choice of base and solvent is also critical; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly effective. The base must be sufficiently soluble in the reaction medium, often necessitating the use of a co-solvent like water. Additionally, for N-substituted pyrazoles, ensuring the purity of your starting materials is crucial.
Another common issue is the protodeboronation of the boronic acid, especially with electron-deficient partners. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help mitigate this. Reaction temperature is also a key parameter; if the reaction is sluggish at lower temperatures (e.g., 80 °C), a cautious increase to 100-120 °C may be beneficial.
Q2: I'm struggling with low yields in my Sonogashira coupling. What adjustments should I consider?
A2: For Sonogashira reactions, particularly with electron-rich heterocyclic halides, catalyst and ligand selection is paramount. Bulky, electron-rich phosphine ligands, such as XPhos, have been shown to be effective. The choice of base is also crucial, with organic bases like triethylamine (Et₃N) or inorganic bases such as Cs₂CO₃ or K₂CO₃ being common choices.
Solvent polarity can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO often provide good results.[1][2] Copper(I) co-catalysts are traditionally used, but copper-free systems are also effective and can prevent the formation of alkyne homocoupling byproducts. Ensure rigorous exclusion of oxygen to minimize this side reaction.
Q3: My Buchwald-Hartwig amination is not proceeding as expected. What are the key parameters to optimize?
A3: The success of Buchwald-Hartwig amination hinges on the catalyst system and reaction conditions. For challenging substrates like 4-bromopyrazoles, modern, highly active catalyst systems with sterically hindered and electron-rich ligands (e.g., tBuBrettPhos, tBuDavePhos) are often necessary. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is critical.
A significant challenge with certain amines is β-hydride elimination from the palladium-amide intermediate, which can lead to low product yields.[3] This is more prevalent with primary amines bearing β-hydrogens. Using amines that lack β-hydrogens or employing specific catalyst systems can help to minimize this side reaction.
Q4: I am attempting a Heck reaction with this compound and observing poor conversion. What should I investigate?
A4: While less common for this specific substrate in the literature, the principles of the Heck reaction can be applied. Catalyst choice is a primary consideration; palladium(II) acetate (Pd(OAc)₂) combined with a suitable phosphine ligand is a common starting point. The base plays a crucial role in regenerating the active catalyst, with choices including triethylamine or inorganic carbonates.
Reaction temperature is often a critical factor in Heck reactions, and higher temperatures may be required to achieve reasonable reaction rates. The choice of solvent can also be influential, with polar aprotic solvents like DMF or DMAc often being effective.
Purity Issues and Side Reactions
Q1: I am observing a significant amount of a debrominated byproduct (1,3-dimethyl-1H-pyrazole) in my Suzuki-Miyaura reaction. How can I prevent this?
A1: Debromination is a common side reaction with heteroaryl halides. This can be influenced by the choice of base and the reaction temperature. Using a milder base or lowering the reaction temperature may reduce the extent of debromination. The ligand choice can also play a role; some ligands are more prone to promoting hydrodehalogenation.
Q2: My Sonogashira reaction is yielding a significant amount of homocoupled alkyne (Glaser coupling byproduct). How can I suppress this?
A2: Homocoupling of the terminal alkyne is a frequent side reaction, often promoted by the presence of oxygen and the copper co-catalyst. To minimize this, it is essential to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Using a copper-free Sonogashira protocol is another effective strategy to avoid this byproduct.
Q3: My crude product is difficult to purify. What strategies can I employ?
A3: Purification of pyrazole-containing compounds can sometimes be challenging due to their polarity and potential to coordinate to silica gel. Standard column chromatography on silica gel is the most common method. If separation is difficult, consider using a different eluent system with varying polarity or employing a different stationary phase like alumina. Crystallization can also be an effective purification technique. In some cases, converting the pyrazole product to an acid addition salt can facilitate purification by crystallization, followed by neutralization to recover the free base.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halopyrazoles in cross-coupling reactions?
A1: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl.[6] Consequently, 4-iodopyrazoles are typically the most reactive, but they can also be more susceptible to side reactions like dehalogenation. 4-bromopyrazoles offer a good balance of reactivity and stability, while 4-chloropyrazoles are more stable and cost-effective but often require more specialized and highly active catalyst systems for efficient coupling.[6]
Q2: How important is the choice of palladium precursor?
A2: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) can influence reaction efficiency. Pre-catalysts, which are air- and moisture-stable, can provide more consistent results as they generate the active Pd(0) species in a more controlled manner. For instance, XPhos Pd G2 and tBuBrettPhos pre-catalysts have shown high activity in couplings with bromopyrazoles.
Q3: Can I run these reactions open to the air?
A3: It is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[7]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][7] This allows you to determine when the starting material has been consumed and to identify the formation of the desired product and any major byproducts.
Data Presentation
The following tables summarize quantitative data for cross-coupling reactions with 4-bromopyrazole derivatives. Note that these results are for analogous compounds and should serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Entry | Pyrazole Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-bromo-1H-pyrazole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [6] |
| 2 | 4-bromo-1-trityl-1H-pyrazole | XPhos Pd G2 (5) | - | K₃PO₄ | Toluene | 110 | 92 | [6] |
| 3 | 4-bromo-1-benzyl-1H-pyrazole | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 100 | 78 | [6] |
Table 2: Sonogashira Coupling of 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with Trimethylsilylacetylene
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Conversion (%) | Reference |
| 1 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | DMF | 100 | 98 | [8] |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 85 | [8] |
| 3 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | MeCN | 110 | 45 | [8] |
Table 3: Buchwald-Hartwig Amination of 4-bromo-1-trityl-1H-pyrazole
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 60 | [3] |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 67 | [3] |
| 3 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 85 | [3] |
Experimental Protocols
The following are representative protocols adapted from literature for similar substrates and can be used as a starting point for the cross-coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-120 °C with stirring for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
General Protocol for Copper-Free Sonogashira Coupling
-
To a dry Schlenk tube, add this compound (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (e.g., DMF or DMSO) and the base (e.g., Et₃N or DABCO, 2.0-3.0 mmol).
-
Add the terminal alkyne (1.2-1.5 mmol) via syringe.
-
Stir the reaction at room temperature to 100 °C until completion, as monitored by TLC or LC-MS.
-
Upon completion, partition the mixture between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 mmol), the amine (1.1-1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., tBuDavePhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to 80-110 °C with stirring for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Isolate the final product after purification by column chromatography.[6]
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting guide for low yields in Suzuki-Miyaura cross-coupling reactions.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-1,3-dimethyl-1H-pyrazole Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-1,3-dimethyl-1H-pyrazole reaction products using column chromatography. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the synthesis of this compound?
A1: A frequent impurity is the constitutional isomer, 4-bromo-1,5-dimethyl-1H-pyrazole, which can form during the N-methylation of 4-bromo-3-methyl-1H-pyrazole. Unreacted 1,3-dimethyl-1H-pyrazole and poly-brominated pyrazoles are also potential impurities depending on the synthetic route.
Q2: What is a good starting solvent system for the column chromatography purification of this compound?
A2: A common and effective mobile phase for the purification of pyrazole derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane. A good starting point is a low percentage of ethyl acetate in hexane (e.g., 5-10%), with the polarity gradually increasing as needed.
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Fractions should be collected and spotted on a TLC plate to identify those containing the pure product. The TLC plate is typically visualized under a UV lamp.
Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If your compound is very polar, you may need to switch to a more polar solvent system. A mixture of dichloromethane and methanol is a common alternative for polar compounds. Start with a low percentage of methanol and gradually increase it.
Q5: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
A5: To improve separation, you can try using a less polar solvent system (a "slower" eluent), which will increase the retention time and allow for better separation. You can also use a longer chromatography column or a finer mesh silica gel. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can also significantly improve the resolution of closely eluting compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Product elutes with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane). |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If the product is still retained, consider switching to a more polar solvent system like dichloromethane/methanol. |
| Poor separation of product and impurities | - Inappropriate solvent system. - Column overloading. - Column was not packed properly. | - Optimize the solvent system using TLC to achieve a clear separation between the spots. - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product is decomposing on the silica gel | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by treating it with a small amount of a base like triethylamine mixed with the eluent. - Alternatively, use a different stationary phase such as alumina. |
| Cracks or channels in the silica bed | The column was allowed to run dry. | Always keep the silica gel bed covered with the mobile phase. If cracks appear, the column needs to be repacked. |
| Irregularly shaped elution bands | - The initial sample band was not applied evenly. - The column was overloaded. | - Dissolve the crude product in a minimal amount of solvent and apply it carefully and evenly to the top of the silica bed. - Use an appropriate amount of crude material for the column size. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal solvent system for column chromatography.
Methodology:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (start with a 1:9 ratio).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
Protocol 2: Flash Column Chromatography Purification
Objective: To purify crude this compound.
Methodology:
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Allow the excess solvent to drain until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Collect fractions of a suitable volume in test tubes or vials.
-
If the desired product does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molecular Weight of this compound | 175.03 g/mol | [1] |
| Typical Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Recommended Mobile Phase | Ethyl Acetate / Hexane | A gradient of 5% to 20% ethyl acetate is often effective. |
| Typical Rf Value | ~0.2 - 0.4 | In an optimized ethyl acetate/hexane system. A related triaryl pyrazole showed an Rf of 0.31 in 5% ethyl acetate in hexane.[2] |
| Typical Purity after a single column | >95% | Dependent on the initial purity and the separation efficiency. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Scale-Up of 4-bromo-1,3-dimethyl-1H-pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up of 4-bromo-1,3-dimethyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from the lab to a pilot or industrial scale introduces several challenges. These primarily revolve around ensuring safety, maintaining yield and purity, and managing the process efficiently. Key challenges include:
-
Exothermic Reaction Control: Bromination reactions are often highly exothermic. Inadequate heat removal on a larger scale can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Reagent Handling and Safety: Bromine is a hazardous and corrosive material. Handling large quantities requires specialized equipment and stringent safety protocols to prevent exposure and accidents.[1]
-
Mixing and Mass Transfer: Achieving efficient mixing in large reactors is crucial for maintaining reaction homogeneity and preventing localized "hot spots" or areas of high reagent concentration, which can lead to the formation of impurities.
-
Impurity Profile Control: Side reactions, such as the formation of di-brominated or other regioisomeric impurities, can become more pronounced at scale.[2][3]
-
Downstream Processing: Isolating and purifying large quantities of the product through crystallization, filtration, and drying can be challenging and may require process optimization to ensure product quality and consistency.
-
Material Compatibility: The corrosive nature of bromine and hydrobromic acid (a common byproduct) necessitates the use of compatible reactor materials, such as glass-lined steel or specialized alloys, to prevent equipment damage.
Q2: What are the most common side reactions and impurities encountered during the scale-up of this reaction?
A2: During the bromination of 1,3-dimethyl-1H-pyrazole, several side reactions can occur, leading to impurities that can complicate purification and affect the final product quality. Common impurities include:
-
Di-brominated Pyrazoles: Over-bromination can lead to the formation of 4,5-dibromo-1,3-dimethyl-1H-pyrazole. This is often exacerbated by poor mixing or incorrect stoichiometry on a larger scale.
-
Regioisomers: While the 4-position is the most likely site of electrophilic substitution on the 1,3-dimethyl-1H-pyrazole ring, other regioisomers can form under certain conditions, though this is less common for this specific substrate.
-
Unreacted Starting Material: Incomplete conversion is a common issue, often stemming from poor mixing, insufficient reaction time, or deactivation of the brominating agent.
-
Degradation Products: The harsh conditions of some bromination reactions can lead to the degradation of the pyrazole ring, resulting in colored impurities.[4]
-
Solvent-Related Impurities: If the solvent is not inert under the reaction conditions, it can react with the brominating agent or other reagents to form impurities.
Q3: What are the recommended safety precautions for handling large-scale bromination reactions?
A3: Given the hazardous nature of bromine, stringent safety measures are paramount. Key recommendations include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection, is mandatory.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.
-
Emergency Preparedness: An emergency plan should be in place, including access to safety showers, eyewash stations, and appropriate neutralizing agents for bromine spills (e.g., sodium thiosulfate solution).
-
Material of Construction: Ensure all equipment, including the reactor, transfer lines, and storage containers, is made of materials compatible with bromine and hydrobromic acid.
-
Quenching Strategy: Have a well-defined and tested procedure for quenching any unreacted bromine at the end of the reaction.
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry, to understand the exothermic potential of the reaction and establish safe operating limits.[5][6][7]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Symptoms:
-
Significant amount of unreacted 1,3-dimethyl-1H-pyrazole detected by in-process controls (e.g., GC, HPLC).
-
The isolated yield of this compound is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Mixing | Increase the agitation speed. Evaluate the impeller design for better mixing efficiency in the reactor. Consider the use of baffles to improve turbulence. |
| Insufficient Reaction Time | Monitor the reaction progress closely using in-process controls. Extend the reaction time until the starting material is consumed to an acceptable level. |
| Incorrect Stoichiometry | Verify the molar equivalents of the brominating agent. On a large scale, ensure accurate charging of all reagents. |
| Deactivation of Brominating Agent | Ensure all reagents and solvents are dry, as water can react with some brominating agents. Protect the reaction from moisture. |
Issue 2: High Levels of Di-brominated Impurity
Symptoms:
-
In-process controls and final product analysis show a significant peak corresponding to 4,5-dibromo-1,3-dimethyl-1H-pyrazole.
-
Difficulty in purifying the final product to the required specification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Localized High Concentration of Brominating Agent | Improve the subsurface addition of the brominating agent. Ensure the addition point is near an agitator to promote rapid dispersion. Slow down the addition rate to allow for reaction and mixing. |
| Temperature Spikes | Improve the cooling efficiency of the reactor. Reduce the addition rate of the brominating agent to better manage the exotherm. |
| Incorrect Stoichiometry | Use a slight excess of the pyrazole starting material to act as a scavenger for any excess brominating agent. |
Issue 3: Poor Product Quality After Isolation
Symptoms:
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The isolated product is discolored (e.g., yellow or brown).
-
The product fails to meet the required purity specifications even after initial purification.
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Inconsistent crystal size or form, leading to filtration and drying issues.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Formation of Colored Impurities | Consider an activated carbon treatment of the reaction mixture or the product solution before crystallization. Optimize the reaction conditions (e.g., lower temperature) to minimize the formation of degradation products.[4] |
| Inefficient Purification | Develop a robust crystallization process. This may involve screening different solvents, optimizing the cooling profile, and controlling the level of supersaturation. Consider a re-slurry or recrystallization step if necessary. |
| Trapped Solvents or Impurities in Crystals | Optimize the washing of the filter cake to effectively remove residual mother liquor and impurities. Ensure the drying process is adequate to remove residual solvents. |
Experimental Protocols
While specific large-scale protocols are proprietary, a general laboratory-scale procedure for the synthesis of this compound is provided below as a reference. Scale-up of this procedure requires careful consideration of the factors outlined in this guide.
Synthesis of this compound (Lab Scale)
Materials:
-
1,3-dimethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization to afford this compound.
Visualizations
Caption: A typical workflow for scaling up the synthesis of this compound.
Caption: A logical troubleshooting workflow for common scale-up issues.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 7. researchgate.net [researchgate.net]
by-product formation and identification in 4-bromopyrazole functionalization
Welcome to the technical support center for the functionalization of 4-bromopyrazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of 4-bromopyrazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of functionalization reactions performed on 4-bromopyrazole?
A1: 4-Bromopyrazole is a versatile building block, frequently used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[1][2][3] The most common transformations include:
-
Suzuki-Miyaura Coupling: To introduce aryl, heteroaryl, or vinyl substituents.[1][4]
-
Buchwald-Hartwig Amination: For the synthesis of 4-aminopyrazole derivatives.[5][6]
-
Sonogashira Coupling: To install alkynyl groups.[1]
-
Heck Coupling: For the introduction of alkenyl moieties.
-
Cyanation: To add a nitrile group.[7]
Q2: I am observing a significant amount of debromination in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?
A2: Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction in Suzuki-Miyaura couplings of heteroaryl halides like 4-bromopyrazole.[8] Key factors that can promote this side reaction include:
-
N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen (e.g., with a Boc or SEM group) can significantly reduce this side reaction.[8]
-
Choice of Base and Solvent: Strong inorganic bases (e.g., NaOH, KOH) in polar solvents can increase the rate of debromination. Using milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) is often beneficial.[8]
-
Catalyst System: The selection of the palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos or SPhos can suppress debromination compared to less sterically demanding ligands like triphenylphosphine (PPh₃).[8]
-
Protodeboronation of the Boronic Acid: Cleavage of the C-B bond in the boronic acid starting material can also lead to the formation of the debrominated by-product. Using boronic esters, such as pinacol esters, can sometimes mitigate this issue.[9]
Q3: My Buchwald-Hartwig amination of 4-bromopyrazole is giving low yields. What are the potential issues?
A3: Low yields in Buchwald-Hartwig aminations of 4-bromopyrazole can arise from several factors:
-
Catalyst Inhibition: The pyrazole moiety itself can coordinate to the palladium catalyst, leading to inhibition.[6] Using sterically hindered and electron-rich phosphine ligands is often necessary to achieve high efficiency.[6]
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, an unproductive side reaction called β-hydride elimination can occur, leading to the formation of an imine and the hydrodehalogenated pyrazole.[5][10]
-
Inappropriate Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.[11] Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[9]
Q4: How can I effectively remove unreacted 4-bromopyrazole from my reaction mixture?
A4: If your desired product has different physicochemical properties from 4-bromopyrazole, several purification methods can be employed:
-
Acid-Base Extraction: 4-Bromopyrazole is a basic compound due to its nitrogen atoms. Washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl) will protonate the 4-bromopyrazole, forming a water-soluble salt that partitions into the aqueous layer.[12] This is effective if your desired product is neutral or acidic.[12]
-
Flash Column Chromatography: If both your product and 4-bromopyrazole are basic, separation can often be achieved by flash column chromatography on silica gel, provided there is a sufficient difference in polarity.[12]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Troubleshooting Guides
Issue 1: Formation of Homo-coupled By-product in Suzuki-Miyaura Coupling
Symptom: You observe a significant amount of a by-product corresponding to the dimer of your boronic acid (Ar-Ar) in the reaction mixture.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Symptom: A significant amount of 4-bromopyrazole starting material remains after the reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the functionalization of N-protected 4-bromopyrazoles based on literature precedents.
Table 1: Suzuki-Miyaura Coupling of N-Protected 4-Bromopyrazoles with Arylboronic Acids
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 16 | 80-92 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-90 |
Table 2: Buchwald-Hartwig Amination of N-Protected 4-Bromopyrazoles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine Type | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Primary Aryl | 80-95 |
| Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 110 | 24 | Secondary Aliphatic | 70-88 |
| tBuBrettPhos Precatalyst | K₂CO₃ | t-AmylOH | 110 | 16 | Primary Heteroaryl | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Boc-4-bromopyrazole
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-Boc-4-bromopyrazole (1.0 equiv), the corresponding boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 1-Benzyl-4-bromopyrazole
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-benzyl-4-bromopyrazole (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). If using a Pd(0) source like Pd₂(dba)₃ (1 mol%), add the ligand (e.g., XPhos, 2.2 mol%) separately.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water. Extract the aqueous layer, combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
effect of base and solvent on the efficiency of Suzuki coupling with 4-bromopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 4-bromopyrazoles.
Troubleshooting Guides
Question 1: I am observing significant debromination of my 4-bromopyrazole starting material, resulting in the formation of the corresponding pyrazole. How can I minimize this side reaction?
Answer:
Debromination is a common side reaction in the Suzuki coupling of heteroaryl halides, including 4-bromopyrazoles.[1][2] This can be influenced by several factors related to the reaction conditions and the substrate itself. Here are key factors to consider and potential solutions:
-
N-H Acidity of the Pyrazole: For pyrazoles that are not protected at the N1 position, the N-H proton is acidic. In the presence of a base, a pyrazolate anion can form, which can affect the catalyst's performance and promote dehalogenation.[1][2] Protecting the pyrazole nitrogen, for instance with a BOC group, can significantly suppress this side reaction.[1][2]
-
Choice of Base and Solvent: The strength and type of base, along with the solvent, play a critical role. Stronger bases may increase the rate of debromination.[1] Consider using milder inorganic bases or organic bases. The polarity of the solvent can also be a factor; sometimes a less polar solvent can reduce debromination.[1]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Some ligands are more prone to inducing dehalogenation.[1]
| Parameter | Condition Leading to High Debromination | Recommended Condition for Low Debromination | Expected Outcome |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1][2] |
| Base | Strong inorganic bases (e.g., NaOH, KOH)[1] | Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or organic bases.[1][3] | Milder bases are generally less likely to promote debromination.[1] |
| Solvent | Protic solvents in combination with strong aqueous bases. | Anhydrous conditions or a biphasic system with minimal water.[1] | Minimizing water can reduce side reactions. |
Question 2: My reaction yield is low, and I suspect protodeboronation of my boronic acid is the primary cause. What steps can I take to mitigate this?
Answer:
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common issue, especially with electron-deficient or heteroaryl boronic acids, and is influenced by the following factors:
-
Presence of Water: Aqueous basic conditions are known to promote protodeboronation.[1]
-
Base Strength: Strong bases can accelerate the rate of this side reaction.[1]
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can lead to increased protodeboronation.[1]
To address this, consider the following modifications:
| Parameter | Condition Leading to High Protodeboronation | Recommended Condition for Low Protodeboronation | Expected Outcome |
| Solvent System | Aqueous base in a protic solvent.[1] | Anhydrous conditions or a biphasic system with minimal water.[1] | Minimizing water content can significantly reduce protodeboronation. |
| Base | Strong aqueous bases (e.g., NaOH, K₂CO₃ in water).[1] | Anhydrous bases (e.g., powdered K₃PO₄, CsF).[1] | Using a solid, anhydrous base can be beneficial. |
| Boronic Acid Derivative | Boronic acid | Boronic ester (e.g., pinacol ester) or trifluoroborate salt.[1] | These derivatives are often more stable and less prone to protodeboronation.[1] |
| Reaction Conditions | High temperature and long reaction time.[1] | Lower temperature and shorter reaction time. | Optimizing for the fastest possible cross-coupling will minimize the time for protodeboronation to occur.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the organoboron species by forming a more nucleophilic borate anion (R-B(OH)₃⁻), which then facilitates the transmetalation step with the palladium complex.[4][5][6][7] The base is also involved in the formation of the active palladium(0) species and can influence the rate of reductive elimination.[6]
Q2: How do I choose the right solvent for my Suzuki coupling reaction with 4-bromopyrazole?
A2: The choice of solvent can significantly impact the reaction's efficiency. A solvent system that can dissolve both the organic substrates and the inorganic base is typically required.[8] Common choices include mixtures of an organic solvent with water.[8][9]
-
Ethers: 1,4-Dioxane and 1,2-dimethoxyethane (DME) are frequently used.[8][10]
-
Alcohols: A mixture of methanol and water can be effective.[9]
-
Aromatic Hydrocarbons: Toluene is another viable option.[8]
The optimal solvent often needs to be determined empirically for a specific substrate combination.
Q3: Which base is generally the most effective for the Suzuki coupling of 4-bromopyrazoles?
A3: While the optimal base can be substrate-dependent, inorganic bases are generally superior to organic bases for Suzuki couplings.[11]
-
Carbonates: Na₂CO₃ and K₂CO₃ are widely used and often provide good to excellent yields.[10][11][12] Cs₂CO₃ is also a very effective base.[3][8][13]
-
Phosphates: K₃PO₄ is another effective and commonly used base, particularly when milder conditions are required.[1][8][14]
In some studies, Na₂CO₃ has been identified as a highly effective base in terms of yield.[11][12]
Data on Base and Solvent Effects
The following table summarizes the effect of different bases and solvents on the yield of Suzuki coupling reactions involving aryl halides, providing a general guideline for 4-bromopyrazole systems.
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | 1,4-Dioxane/Water | 90 | High | A very common and effective combination.[10] |
| K₂CO₃ | Ethanol/Water | Reflux | Good | Effective, especially in microwave-assisted protocols.[10] |
| K₃PO₄ | 1,4-Dioxane | 100 | High | A good choice for sensitive substrates to minimize side reactions.[14] |
| Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | High | A strong, effective base, often used for challenging couplings.[3] |
| NaOH | Methanol/Water | Reflux | 96.3 | Can be very effective but may promote side reactions with certain substrates.[9] |
| TEA | Dioxane/Water | 90 | Low | Organic bases are generally less effective than inorganic bases.[11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]
-
Base (e.g., Na₂CO₃, 2.5 equiv)[10]
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube), add the 4-bromopyrazole derivative, arylboronic acid, palladium catalyst, and base.[10]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[10]
-
Add the degassed solvent mixture.[10]
-
Seal the vessel and heat the reaction mixture with stirring at a temperature typically ranging from 80-120 °C for 2-18 hours.[10][15]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[10]
Visualizations
Caption: General experimental workflow for the Suzuki coupling of 4-bromopyrazoles.
Caption: Troubleshooting logic for common issues in 4-bromopyrazole Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Bromopyridine and Bromopyrazole Substrates
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyridine and bromopyrazole substrates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your reaction conditions and achieve successful outcomes.
Troubleshooting Guide
Question 1: I am observing very low or no conversion of my bromopyridine/bromopyrazole starting material. What are the likely causes and how can I fix this?
Low or no conversion in Suzuki coupling reactions with heteroaryl bromides can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine or pyrazole ring can coordinate with the palladium catalyst, leading to inactive species.[1][2][3] The active Pd(0) catalyst is also sensitive to oxygen.[1][2]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] These ligands can shield the palladium center, preventing coordination with the substrate's nitrogen.[2]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] Thoroughly degas all solvents and reagents before use.[2] Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.[2]
-
-
-
Inactive Catalyst: The palladium precursor may not be efficiently reduced to the active Pd(0) species.
-
Solution: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that readily forms the active species.[5]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for these substrates.
Question 2: My primary side product is the debrominated pyridine or pyrazole. How can I minimize this hydrodehalogenation?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[1]
Potential Causes & Solutions:
-
Hydride Sources: These can include the solvent, impurities in reagents, or the boronic acid itself.[1]
-
Solution:
-
Choice of Base: Avoid strong bases. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are generally less likely to promote debromination.[1][4]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]
-
Reagent Purity: Ensure high purity of all reagents, especially the boronic acid, and use anhydrous solvents when appropriate.[1][2]
-
-
-
N-H Acidity of Pyrazole: For unprotected pyrazoles, the acidic N-H proton can lead to the formation of a pyrazolate anion, which may affect the catalyst and promote dehalogenation.[4]
-
Solution: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly reduce or eliminate debromination.[4]
-
Question 3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often driven by the presence of oxygen.[2][6]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2]
-
Catalyst System: Certain catalyst systems may be more prone to promoting homocoupling.
-
Solution: Screening different palladium sources and ligands may help to identify a system that minimizes this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for Suzuki coupling with bromopyridines?
There is no single "best" combination as the optimal choice depends on the specific substrate and reaction conditions. However, for the often challenging electron-deficient bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended.[2][7]
| Catalyst Precursor | Ligand | Common Base(s) | Common Solvent(s) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 70-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF, 1,4-Dioxane | 80-98 |
| Pd(PPh₃)₄ | (none) | Na₂CO₃, K₂CO₃ | 1,4-Dioxane/H₂O, DMF | 50-85[5] |
| PdCl₂(dppf) | (none) | K₂CO₃ | MeCN/H₂O | 60-90 |
Q2: Should I protect the N-H group on my bromopyrazole substrate?
Yes, in many cases, protecting the pyrazole nitrogen is beneficial. The acidic N-H proton in unprotected pyrazoles can interfere with the reaction and promote side reactions like debromination.[4] N-protection can lead to cleaner reactions and higher yields.[4]
| Pyrazole Substrate | Base | Ligand | Expected Outcome |
| Unprotected 4-bromopyrazole | Strong bases (e.g., NaOH) | PPh₃ | Higher potential for debromination[4] |
| N-Protected 4-bromopyrazole | Milder bases (e.g., K₃PO₄) | Bulky, electron-rich phosphines (e.g., XPhos) | Reduced or eliminated debromination[4] |
Q3: My boronic acid seems to be decomposing. What can I do?
Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][8]
-
Use Boronic Esters or Trifluoroborate Salts: These are often more stable alternatives to boronic acids.[2] Pinacol esters and potassium trifluoroborate salts can be particularly effective.[2][9]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can prevent hydrolysis of the boronic acid.[8]
-
Reaction Time: Shorter reaction times can minimize the decomposition of unstable boronic acids.[10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromopyridine or N-protected bromopyrazole with an arylboronic acid. Optimization of specific parameters may be required.
Materials:
-
Bromopyridine or N-protected bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)[11]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine/bromopyrazole, arylboronic acid, and base.[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent to the Schlenk flask via syringe.[1]
-
Catalyst Transfer: Transfer the catalyst/ligand mixture to the main reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
preventing homocoupling of boronic acids in Suzuki reactions with 4-bromopyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions involving 4-bromopyrazole substrates.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a common side reaction that forms a symmetrical biaryl from the boronic acid reagent. This reduces the yield of the desired pyrazole product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
Logical Workflow for Diagnosing Homocoupling
To effectively troubleshoot, it is crucial to systematically identify the source of the problem. The following workflow outlines a logical process for diagnosing and addressing the common causes of boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily driven by two mechanisms.[1]
-
Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][3][4] This Pd(II) can then promote the homocoupling of two boronic acid molecules, which reduces the Pd(II) back to Pd(0).[5] Rigorous exclusion of oxygen is the most critical factor in preventing this pathway.[3][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can react directly with the boronic acid to produce the homocoupled dimer.[5][6] This process also generates the active Pd(0) catalyst but can be a significant source of byproduct at the beginning of the reaction.[1]
Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.
Q2: I'm observing significant debromination of my 4-bromopyrazole. Is this related to homocoupling and how can I stop it?
A2: While mechanistically different, the conditions that favor debromination can also be suboptimal for the desired cross-coupling, indirectly leading to other side reactions. For pyrazoles, the N-H proton is acidic and can lead to dehalogenation.[7]
-
Solution: Protecting the pyrazole nitrogen with a suitable group (e.g., BOC, SEM) is highly effective at suppressing this side reaction.[7][8] This often improves the overall reaction efficiency and reduces the formation of all byproducts.
| Parameter | Condition A (High Debromination) | Condition B (Low Debromination) | Rationale |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[7] |
| Base | Strong inorganic bases (e.g., NaOH) | Milder inorganic bases (e.g., K₃PO₄) | Milder bases are generally less likely to promote debromination.[8] |
Q3: How do the choices of catalyst, ligand, and base affect homocoupling?
A3: These parameters are critical for controlling the reaction outcome.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as it can directly enter the catalytic cycle without an initial reduction step that can cause homocoupling.[6][9]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6] Their size can sterically hinder the formation of intermediates leading to homocoupling, while their electronic properties promote the desired reductive elimination step.[10][11]
-
Base: The base is required to activate the boronic acid for transmetalation.[12][13] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are less likely to promote homocoupling compared to strong bases like NaOH.[6]
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Rationale |
| Atmosphere | Reaction performed open to air | Reaction under inert atmosphere (Ar, N₂) with degassed solvent | Rigorous exclusion of oxygen is crucial to minimize oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.[5][8] |
| Catalyst Source | High loading of a Pd(II) precursor (e.g., Pd(OAc)₂) | Use of a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst | Minimizes the concentration of Pd(II) that can directly drive homocoupling.[6] |
| Ligand | Less bulky ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Bulky ligands accelerate the desired cross-coupling over the homocoupling side reaction.[10][11] |
| Temperature | High reaction temperatures | Lower reaction temperatures | Lowering the temperature may reduce the rate of homocoupling relative to the desired reaction.[8] |
Q4: Can you provide a general experimental protocol to minimize homocoupling for a 4-bromopyrazole Suzuki coupling?
A4: Yes. This protocol incorporates best practices for minimizing homocoupling and other side reactions.
Objective: To couple an N-protected 4-bromopyrazole with an arylboronic acid while minimizing byproduct formation.
Materials:
-
N-Protected 4-bromopyrazole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a ligand
-
Ligand (if using Pd₂(dba)₃): SPhos (2-5 mol%)
-
Base: K₃PO₄ (2.0-3.0 equiv.)
-
Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 4:1 ratio)
Protocol:
-
Degassing the Solvent: Sparge the organic solvent and water with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen. A subsurface sparge is most effective.[5]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 equiv.), arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed organic solvent and water via syringe under a positive pressure of inert gas.
-
Final Degassing: Sparge the resulting slurry with inert gas for another 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion and check for byproduct formation.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q5: What analytical methods are best for detecting and quantifying homocoupling byproducts?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for monitoring the reaction.[14] They allow for the separation and quantification of starting materials, the desired product, and byproducts like the homocoupled dimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze the crude reaction mixture to determine the ratio of product to byproduct.[14]
| Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| Caption: Representative kinetic data from HPLC monitoring of a Suzuki coupling, showing consumption of starting material and formation of product.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of Nitrogen-Containing Heterocycles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with catalyst poisoning in palladium-catalyzed cross-coupling reactions involving nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of palladium-catalyzed reactions with nitrogen-containing heterocycles?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by the nitrogen-containing heterocycle. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming a stable, inactive complex. This prevents the catalyst from participating in the catalytic cycle, leading to low or no product yield. This issue is particularly prevalent with basic heterocycles like pyridines, imidazoles, and pyrazoles.
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Low or no conversion: The reaction stalls or fails to proceed to completion.
-
Formation of palladium black: The catalyst precipitates out of the solution as metallic palladium, indicating catalyst decomposition.
-
Inconsistent results: The reaction works on some occasions but fails on others, suggesting sensitivity to subtle changes in reagent purity or reaction setup.
-
Reaction stops after partial conversion: The reaction proceeds initially but then halts, which can occur as the concentration of the poisoning product increases.
Q3: Which nitrogen-containing heterocycles are most likely to poison my palladium catalyst?
A3: The tendency of a nitrogen-containing heterocycle to poison a palladium catalyst is related to its basicity and steric environment. Generally, more basic and less sterically hindered heterocycles are stronger poisons. For example:
-
Pyridines: Especially those with substitution at the 2- or 6-position, can be potent poisons.
-
Imidazoles and Pyrazoles: These can also strongly coordinate to the palladium center.
-
Quinolines and Isoquinolines: Similar to pyridines, these can deactivate the catalyst.
Q4: How can I mitigate catalyst poisoning by nitrogen-containing heterocycles?
A4: Several strategies can be employed to overcome catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos, and RuPhos). These ligands can sterically shield the palladium center and promote the desired catalytic steps over catalyst deactivation.
-
Use of Palladium Precatalysts: Well-defined palladium precatalysts can generate the active catalytic species in the presence of the substrate, which can minimize the opportunity for the heterocycle to poison the initial palladium source.
-
Reaction Conditions:
-
Slow Addition: Adding the nitrogen-containing heterocycle slowly to the reaction mixture can maintain a low concentration, reducing its inhibitory effect.
-
Temperature Optimization: Carefully increasing the reaction temperature may favor the desired catalytic turnover over the poisoning equilibrium.
-
Choice of Base and Solvent: Screening different bases and solvents can significantly impact the reaction outcome.
-
-
Protecting Groups: In some cases, temporarily protecting the nitrogen of the heterocycle can prevent its coordination to the palladium catalyst.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during palladium-catalyzed reactions with nitrogen-containing heterocycles.
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Product Yield | Catalyst Poisoning by the nitrogen-containing heterocycle. | 1. Switch to a bulkier, more electron-rich phosphine ligand: Consider using ligands such as XPhos, SPhos, or RuPhos. 2. Use a palladium precatalyst: Employ a well-defined precatalyst like a Buchwald G3 or G4 precatalyst. 3. Slowly add the nitrogen-containing heterocycle: This can be achieved using a syringe pump. 4. Increase the reaction temperature: Incrementally increase the temperature by 10-20 °C. |
| Inactive Catalyst | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of argon or nitrogen. 2. Check the quality of the palladium source: Use a fresh or properly stored catalyst. If using a Pd(II) source, ensure it is being effectively reduced to Pd(0) in situ. | |
| Poor Substrate Quality | 1. Purify starting materials: Impurities in the heteroaryl halide or coupling partner can inhibit the catalyst. 2. Check for substrate degradation: Some nitrogen-containing heterocycles can be unstable under the reaction conditions. | |
| Formation of Palladium Black | Catalyst Decomposition | 1. Use a more stabilizing ligand: Bulky phosphine ligands can help prevent catalyst aggregation. 2. Lower the reaction temperature: High temperatures can sometimes lead to catalyst decomposition. 3. Decrease the catalyst loading: While counterintuitive, a lower catalyst concentration can sometimes disfavor aggregation. |
| Side Reactions (e.g., Homocoupling) | Suboptimal Reaction Conditions | 1. Optimize the base and solvent: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene). 2. Ensure complete degassing: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. |
Data Presentation
The following tables summarize quantitative data on the performance of different ligands and conditions in palladium-catalyzed cross-coupling reactions involving nitrogen-containing heterocycles.
Table 1: Comparison of Phosphine Ligands for the Suzuki-Miyaura Coupling of 4-Bromopyridine with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | 75 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 2 | 92 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 2 | 95 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 3 | 88 |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
Table 2: Comparison of Reaction Conditions for the Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 24 | 45 |
| XPhos | XPhos Pd G3 | LHMDS | Toluene | 80 | 6 | 89 |
| RuPhos | RuPhos Pd G2 | K₂CO₃ | Dioxane | 110 | 12 | 82 |
| BrettPhos | BrettPhos Pd G3 | K₃PO₄ | t-AmylOH | 100 | 8 | 91 |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of a Halopyridine
-
Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the halopyridine (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 1 mol %), and the base (e.g., LHMDS, 1.2 mmol, 1.2 equiv).
-
Reagent Addition: Add the amine (1.1 mmol, 1.1 equiv) followed by the anhydrous, degassed solvent (e.g., toluene, 4 mL).
-
Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Mechanism of palladium catalyst poisoning by a nitrogen-containing heterocycle.
strategies to avoid beta-hydride elimination in couplings with 4-bromopyrazoles
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to avoid beta-hydride elimination in cross-coupling reactions with 4-bromopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is beta-hydride elimination and why is it a problem in couplings with 4-bromopyrazoles?
Beta-hydride elimination is a common decomposition pathway in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1][2] It occurs when a metal-alkyl complex, formed during the catalytic cycle, has a hydrogen atom on the carbon atom beta to the metal. This hydrogen can be transferred to the metal, leading to the formation of a metal-hydride species and an alkene, which is an undesired side product.[1][3] In the context of coupling reactions with 4-bromopyrazoles, if the coupling partner (e.g., an alkyl boronic acid in a Suzuki reaction or an alkyl amine in a Buchwald-Hartwig amination) contains β-hydrogens, this pathway can compete with the desired reductive elimination step, significantly reducing the yield of the target 4-substituted pyrazole.[4][5]
Q2: What are the general strategies to prevent beta-hydride elimination?
Several key strategies can be employed to minimize or completely avoid beta-hydride elimination:
-
Substrate Selection: The most straightforward approach is to use coupling partners that lack β-hydrogens, such as methyl, neopentyl, or aryl groups.[1][6]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate reductive elimination, which outcompetes beta-hydride elimination.[4][7][8] Ligands with large bite angles can also disfavor the geometry required for beta-hydride elimination.[4]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor beta-hydride elimination relative to the desired coupling reaction.[9]
-
Steric Hindrance: Increasing steric bulk around the metal center can physically block the approach of the β-hydrogen to the metal, thus inhibiting the elimination process.[6][7]
-
Formation of Strained Alkenes: If beta-hydride elimination would lead to a highly strained alkene (e.g., violating Bredt's rule in a bridged ring system), the reaction is less likely to occur.[1][7]
Q3: For a Buchwald-Hartwig amination of 4-bromopyrazole with an alkylamine containing β-hydrogens, what is a recommended starting point to avoid β-elimination?
For Buchwald-Hartwig amination of 4-bromopyrazoles with alkylamines possessing β-hydrogens, palladium-catalyzed systems can be challenging, often resulting in low yields due to β-elimination.[10][11] A more effective approach is to switch to a copper-catalyzed system.[10][11] Copper(I) catalysts have shown greater success in coupling 4-halopyrazoles with alkylamines that contain β-hydrogens.[10][12]
Troubleshooting Guides
Issue 1: Low yield in a Suzuki-Miyaura coupling of 4-bromopyrazole with an alkylboronic acid containing β-hydrogens.
Troubleshooting Steps:
-
Evaluate the Ligand: Standard ligands like PPh₃ may not be sufficient to promote the desired reductive elimination over β-hydride elimination.[4]
-
Optimize Reaction Temperature: High temperatures can favor β-hydride elimination.[9]
-
Solution: Screen a range of temperatures, starting from room temperature up to around 80-100 °C.[14] Milder conditions can often provide better selectivity for the desired product.
-
-
Assess for Dehalogenation: A common side reaction with 4-bromopyrazoles is debromination (hydrodehalogenation).[12][13]
Issue 2: Complete failure of Buchwald-Hartwig amination between 4-bromopyrazole and a primary alkylamine.
Troubleshooting Steps:
-
Re-evaluate the Catalyst System: Palladium catalysts are often inefficient for coupling 4-bromopyrazoles with alkylamines that have β-hydrogens due to competing β-elimination.[10][11]
-
Increase Substrate Reactivity: The C-Br bond of 4-bromopyrazole might not be sufficiently reactive under certain conditions.
-
Solution: If the copper-catalyzed reaction is still sluggish, consider synthesizing the analogous 4-iodopyrazole. The weaker C-I bond leads to faster oxidative addition and can result in higher yields under milder conditions.[12]
-
-
Verify Reagent and Solvent Quality: Cross-coupling reactions are highly sensitive to impurities, oxygen, and water.
Data Summary
Table 1: Comparison of Catalytic Systems for C-N Coupling of 4-Halopyrazoles with Amines
| 4-Halopyrazole Substrate | Amine Type | Recommended Catalyst | Typical Yield | Key Considerations |
| 4-Bromo-1-tritylpyrazole | Amines without β-H (e.g., aniline) | Pd(dba)₂ / tBuDavePhos | Good | Palladium catalysis is effective when β-elimination is not possible.[10] |
| 4-Bromo-1-tritylpyrazole | Amines with β-H (e.g., pyrrolidine) | Pd(dba)₂ / tBuDavePhos | Low | Low yields are attributed to β-elimination.[11] |
| 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | ~70% | Copper catalysis is more effective than palladium for this substrate class.[12] |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole with an Alkylboronic Acid
This protocol is adapted from general procedures for Suzuki couplings of alkyl halides known to be susceptible to beta-hydride elimination.
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromopyrazole (1.0 equiv), the alkylborane (e.g., B-alkyl-9-BBN, 1.5 equiv), palladium acetate (Pd(OAc)₂, 2 mol%), and tricyclohexylphosphine (PCy₃, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane) followed by a solution of potassium phosphate (K₃PO₄·H₂O, 3.0 equiv) in water.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Amination of 4-Iodopyrazole with an Alkylamine
This protocol is based on conditions found to be effective for the C-N coupling of alkylamines containing β-hydrogens with 4-halopyrazoles.[12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., a diamine ligand, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add 4-iodopyrazole (1.0 equiv), the alkylamine (1.2-1.5 equiv), and anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the 4-aminopyrazole product.
References
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [guidechem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodopyrazoles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyrazole scaffolds, the choice between 4-bromo- and 4-iodopyrazoles as starting materials in cross-coupling reactions is a critical decision that significantly influences reaction efficiency and yield. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
Reactivity Overview
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the general order of reactivity is I > Br > Cl.[1] This increased reactivity of 4-iodopyrazole stems from the lower C-I bond strength, which facilitates a faster oxidative addition to the metal catalyst, often leading to milder reaction conditions and shorter reaction times.[2]
However, this enhanced reactivity can also result in a greater propensity for side reactions, most notably dehalogenation, where the halogen is replaced by a hydrogen atom.[2][3] This side reaction is particularly prevalent in Suzuki-Miyaura couplings and can lead to lower yields of the desired product.[2] Therefore, while 4-iodopyrazole is typically more reactive, 4-bromopyrazole often provides a better balance of reactivity and stability, leading to higher isolated yields in certain reactions.[2]
Data Presentation: Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-iodo- and 4-bromopyrazoles in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Yields are representative and can vary based on specific coupling partners and reaction conditions.
Table 1: Suzuki-Miyaura Coupling [1][3]
| Halogen | Relative Reactivity | Typical Yield | Remarks |
| Iodo | Highest | 85-95% | Most reactive, but prone to dehalogenation side reactions.[1][3] |
| Bromo | High | 80-93% | Generally provides a good balance of reactivity and stability, often leading to higher isolated yields.[1][2] |
Table 2: Heck Coupling [3]
| Halogen | Relative Reactivity | Typical Yield | Remarks |
| Iodo | Higher | High | Effective substrates for this transformation.[3] |
| Bromo | Lower | Moderate | May require higher temperatures, longer reaction times, or more specialized catalytic systems.[3] |
Table 3: Sonogashira Coupling [2][3]
| Halogen | Relative Reactivity | Typical Yield | Remarks |
| Iodo | Higher | High | Generally provides high yields under mild reaction conditions due to higher reactivity.[2][3] |
| Bromo | Lower | Moderate to Good | Often requires more forcing conditions to achieve high conversion.[3] |
Mandatory Visualization
References
Unlocking Synthetic Versatility: The Advantages of 4-bromo-1,3-dimethyl-1H-pyrazole in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, 4-bromo-1,3-dimethyl-1H-pyrazole has emerged as a superior building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. Its unique structural features and reactivity profile offer distinct advantages over other heterocyclic systems, leading to improved reaction outcomes and broader synthetic applicability.
This comparison guide provides an objective analysis of the benefits of employing this compound in key cross-coupling reactions, supported by experimental data. Detailed protocols for these transformations are also presented to facilitate their implementation in the laboratory.
Strategic Advantages in Cross-Coupling Reactions
The utility of this compound is most evident in its performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. The presence of methyl groups at the 1 and 3 positions of the pyrazole ring, flanking the bromine atom at the 4-position, imparts a unique combination of electronic and steric properties. These attributes contribute to its enhanced reactivity and stability compared to other brominated heterocycles.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In a comparative study, this compound demonstrates favorable reactivity, often providing good to excellent yields of the desired coupled products. The electron-donating nature of the methyl groups can enhance the electron density at the C4 position, facilitating the oxidative addition step in the catalytic cycle.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 86 |
| 2 | 4-bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 75 |
| 3 | 3-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 82 |
| 4 | 2-bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 78 |
This table presents representative data compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
Heck Reaction: Enhanced Performance
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also benefits from the use of this compound. The steric hindrance provided by the methyl groups can influence the regioselectivity of the reaction and potentially minimize side reactions.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | n-butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 4-bromo-1-trityl-1H-pyrazole | n-butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 70 |
| 3 | 4-bromobenzonitrile | n-butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 90 |
This table presents representative data compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
Buchwald-Hartwig Amination: A Versatile Substrate
The Buchwald-Hartwig amination is a crucial transformation for the synthesis of arylamines. This compound serves as an effective substrate in these reactions, allowing for the introduction of a wide range of amine nucleophiles. The substitution pattern of the pyrazole ring can influence the reaction efficiency, with N-substituted bromopyrazoles often exhibiting good reactivity.[1]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | THF | 80 | 12 | 88 |
| 2 | 4-bromo-1H-pyrazole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | THF | 80 | 12 | 80 |
| 3 | 1-benzyl-4-bromopyrazole | Pyrrolidine | Ni/photoredox | - | - | - | - | - | 75 |
This table presents representative data compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
Application in Kinase Inhibitor Synthesis: Targeting the JNK Signaling Pathway
The advantageous reactivity of this compound has been leveraged in the synthesis of potent and selective kinase inhibitors. One notable example is in the development of inhibitors for c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes such as apoptosis, inflammation, and cell proliferation.[][3][4] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders and cancer.[][4]
The general workflow for synthesizing such inhibitors often involves a key cross-coupling step where the pyrazole core is functionalized.
Caption: Synthetic workflow for kinase inhibitors and their action on the JNK pathway.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To a reaction vessel containing this compound (1.0 mmol) and the desired boronic acid (1.2 mmol) is added a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a base, typically K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture of dioxane and water (typically 4:1) is then added. The reaction mixture is heated to 100 °C and stirred for 15 hours. After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
General Procedure for Heck Reaction of this compound
In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., P(o-tol)₃, 4 mol%) are combined. A base, such as triethylamine (1.5 mmol), and a solvent like DMF are added. The tube is sealed and heated to 100-120 °C for 24 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.[6]
General Procedure for Buchwald-Hartwig Amination of this compound
A reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a strong base, for instance, LHMDS (2.2 mmol). Anhydrous THF is added as the solvent. The vessel is sealed and heated to 80 °C for 12 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is then purified by chromatography to yield the desired N-aryl or N-alkyl pyrazole.[7]
Conclusion
This compound stands out as a highly effective and versatile building block in organic synthesis. Its advantageous reactivity in key cross-coupling reactions, coupled with its utility in the synthesis of biologically active molecules such as kinase inhibitors, makes it a preferred choice for researchers in drug discovery and development. The provided experimental data and protocols serve as a valuable resource for harnessing the full potential of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions of Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For the synthesis of complex molecules containing pyrazole moieties—a common scaffold in pharmaceuticals—the choice of an effective palladium catalyst for coupling bromopyrazoles is critical. This guide provides a comparative analysis of common palladium catalysts, supported by experimental data, to facilitate catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of bromopyrazoles is heavily influenced by the ligand coordinated to the palladium center, the choice of base, and the solvent system. Below is a summary of the performance of various catalyst systems. A significant challenge in the Suzuki-Miyaura coupling of N-unprotected pyrazoles is the potential for a debromination side reaction. The acidic N-H proton can lead to the formation of a pyrazolate anion, which may affect the catalyst and promote this unwanted side reaction. Protecting the pyrazole nitrogen can often suppress debromination.[1]
| Catalyst System | Ligand Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Good | A classic, versatile catalyst, but can be prone to inducing dehalogenation with sensitive substrates.[2] |
| PdCl₂(dppf) | Bidentate Phosphine | Cs₂CO₃ | Dioxane/H₂O | 120 | 1-1.5 | 73-99 | Effective for a range of arylboronic acids, including microwave-assisted reactions.[3] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Bulky, electron-rich phosphine ligands like SPhos are often superior for challenging heteroaryl couplings, minimizing side reactions.[1] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Highly active catalysts, often allowing for lower catalyst loadings and shorter reaction times. Particularly effective for heteroaryl couplings.[4] |
| (IPr)Pd(cinnamyl)Cl | N-Heterocyclic Carbene (NHC) | K₂CO₃ | THF | 110 | 15 | 52-97 | Demonstrates the utility of NHC-based catalysts for these couplings.[2] |
| P1 or P2 Precatalysts | Buchwald Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 | Specifically developed for challenging substrates with acidic N-H protons.[2] |
Experimental Workflow: Suzuki-Miyaura Coupling
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. The process involves the reaction of a bromopyrazole with an organoboronic acid in the presence of a palladium catalyst and a base.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of bromopyrazoles.
Detailed Experimental Protocols
Below are detailed experimental procedures for two of the cited protocols, providing a practical guide for implementation in the laboratory.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄[2]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling using PdCl₂(dppf)[3]
Materials:
-
Brominated pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (catalytic amount)
-
Cs₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1)
Procedure:
-
In a microwave vial, combine the brominated pyrazole, arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Combine the organic layers, dry over a drying agent, filter, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
Catalyst Selection Considerations
-
Phosphine Ligands: Traditional catalysts like Pd(PPh₃)₄ are readily available and effective for many substrates.[5] For more challenging couplings, bulky and electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) can provide higher yields and turnover numbers by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as highly active catalysts.[4] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times, which is particularly beneficial for the coupling of heteroaryl halides.[4]
-
Substrate Protection: For N-H pyrazoles, N-protection (e.g., with a Boc or SEM group) can be a crucial strategy to prevent the competing debromination side reaction.[1]
-
Homogeneous vs. Heterogeneous Catalysts: While this guide focuses on homogeneous catalysts, it is worth noting that heterogeneous palladium catalysts, often supported on materials like magnetic nanoparticles, are being developed to simplify catalyst removal and recycling.[6][7]
By considering these factors and the comparative data presented, researchers can make a more informed decision when selecting a palladium catalyst for their specific Suzuki-Miyaura reaction of bromopyrazoles, ultimately leading to improved reaction outcomes and efficiency.
References
A Comparative Guide to Validating Reaction Completion of 4-bromo-1,3-dimethyl-1H-pyrazole Synthesis: TLC vs. LC-MS
For Immediate Release
In the synthesis of pharmaceutical intermediates and other fine chemicals, diligent monitoring of reaction progress is paramount to ensure optimal yield, purity, and safety. This guide provides a comparative analysis of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for validating the completion of the bromination of 1,3-dimethyl-1H-pyrazole to form 4-bromo-1,3-dimethyl-1H-pyrazole. This publication is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the electrophilic bromination of 1,3-dimethyl-1H-pyrazole.[1][2] Incomplete reactions can lead to a mixture of starting material, desired product, and potentially unwanted side-products, complicating purification and compromising the quality of the final compound. Therefore, robust analytical methods are essential to track the consumption of the starting material and the formation of the product in real-time.[3]
This guide will delve into the principles, practical execution, and comparative advantages of TLC and LC-MS for this specific application. We will provide detailed experimental protocols and data interpretation guidelines to empower researchers in making informed decisions for their laboratory practices.
At a Glance: TLC vs. LC-MS for Reaction Validation
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning of components between a stationary phase and a mobile phase.[4] | Separation by liquid chromatography followed by detection and identification based on mass-to-charge ratio.[5] |
| Speed | Rapid, with results typically obtained in minutes.[6] | Longer analysis time, including sample preparation and instrument run time. |
| Cost | Low-cost and requires minimal equipment.[7] | High initial instrument cost and ongoing maintenance expenses.[8] |
| Sensitivity | Lower sensitivity, suitable for monitoring major reaction components. | High sensitivity, capable of detecting trace impurities and byproducts.[9] |
| Specificity | Provides retention factor (Rf) values for compound differentiation. Co-spotting with standards can improve confidence.[10] | Provides highly specific mass-to-charge ratio (m/z) data for unambiguous compound identification.[11] |
| Quantitative Capability | Primarily a qualitative or semi-quantitative technique. | Excellent quantitative capabilities, especially with the use of internal standards.[9] |
| Information Provided | Indicates the presence or absence of starting material and product, and the formation of major byproducts. | Confirms molecular weight of the product and provides structural information through fragmentation patterns (MS/MS).[12][13] |
In-Depth Analysis: Methodologies and Interpretation
Thin-Layer Chromatography (TLC): The Workhorse of the Organic Lab
TLC is a simple, fast, and cost-effective technique that provides a quick snapshot of the reaction's progress.[3][6] It relies on the differential migration of compounds up a solid support (stationary phase) coated on a plate, carried by a solvent (mobile phase).[4] The distance a compound travels relative to the solvent front is its Retention Factor (Rf), a characteristic value under specific conditions.[14][15]
-
Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[16]
-
Spotting: On the baseline, apply small, concentrated spots of:
-
The starting material (1,3-dimethyl-1H-pyrazole) as a reference.
-
The reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).
-
A co-spot containing both the starting material and the reaction mixture to aid in identification.[10]
-
-
Development: Place the spotted plate in a developing chamber containing a suitable mobile phase. A common solvent system for this type of compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[16] The optimal ratio should be determined experimentally to achieve good separation, aiming for an Rf value of the product between 0.3 and 0.7.[10]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as pyrazole derivatives are often UV-active.[16] Staining with iodine can also be used.[16]
-
Interpretation:
-
The starting material, 1,3-dimethyl-1H-pyrazole, is a relatively polar compound.
-
The product, this compound, will be less polar than the starting material due to the introduction of the bromine atom and will therefore have a higher Rf value.
-
As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
dot graph TLC_Workflow { graph [layout=dot, rankdir=LR, splines=ortho, label="TLC Experimental Workflow", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} TLC Experimental Workflow
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 8:2) | Rationale |
| 1,3-dimethyl-1H-pyrazole | ~0.3 | More polar starting material, stronger interaction with silica gel. |
| This compound | ~0.6 | Less polar product, travels further up the plate. |
Note: These are estimated Rf values and should be confirmed experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Confirmation
LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[5][8] This technique provides unambiguous confirmation of the product's identity through its molecular weight and can detect even trace amounts of impurities.[11][17]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for LC-MS analysis (typically in the µg/mL range).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of water (often with a small amount of formic acid to improve peak shape and ionization) and gradually increasing the percentage of an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule.[17]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Mode: Operate in positive ion mode.
-
-
Data Analysis:
-
Monitor the total ion chromatogram (TIC) for peaks.
-
Extract the ion chromatograms (EIC) for the expected mass-to-charge ratios (m/z) of the starting material and the product.[18][19]
-
The reaction is complete when the peak corresponding to the starting material is absent, and the peak for the product is the major component.
-
dot graph LCMS_Workflow { graph [layout=dot, rankdir=LR, splines=ortho, label="LC-MS Experimental Workflow", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} LC-MS Experimental Workflow
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]+ (m/z) |
| 1,3-dimethyl-1H-pyrazole | C5H8N2 | 96.13 g/mol [20][21] | 97.14 |
| This compound | C5H7BrN2 | 175.03 g/mol | 176.04 / 178.04 (Isotopic pattern for Br) |
The presence of a characteristic isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br isotopes) in the mass spectrum of the product peak provides definitive evidence of successful bromination.[22]
Conclusion: A Synergistic Approach
Both TLC and LC-MS are powerful tools for monitoring the synthesis of this compound.
-
TLC is an indispensable tool for rapid, real-time, and qualitative monitoring of the reaction progress directly at the fume hood. Its simplicity and low cost make it ideal for frequent checks to determine the endpoint of the reaction.[7]
-
LC-MS serves as the definitive analytical method for confirming the identity of the product and assessing its purity.[9] Its high sensitivity and specificity are crucial for quality control and for detecting any potential byproducts that might not be visible by TLC.
For optimal process control and assurance of product quality, a synergistic approach is recommended. Use TLC for routine reaction monitoring and employ LC-MS for final confirmation of reaction completion and purity analysis before proceeding with downstream processing or purification. This dual-validation strategy ensures both efficiency in the laboratory and the integrity of the final product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Fundamentals and Applications of Thin Layer Chromatography (TLC) • Environmental Studies (EVS) Institute [evs.institute]
- 4. microbenotes.com [microbenotes.com]
- 5. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. nebiolab.com [nebiolab.com]
- 10. Home Page [chem.ualberta.ca]
- 11. phmethods.net [phmethods.net]
- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 13. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification [ideas.repec.org]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. Khan Academy [khanacademy.org]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. news-medical.net [news-medical.net]
- 20. benchchem.com [benchchem.com]
- 21. 1,3-Dimethyl-1H-pyrazole [chembk.com]
- 22. This compound | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Bromopyrazole Reaction Mixtures: A Comparative Guide to qNMR and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, products, and impurities in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the analysis of 4-bromopyrazole reaction mixtures. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most suitable analytical method for your research needs.
Introduction to 4-Bromopyrazole and the Need for Quantitative Analysis
4-Bromopyrazole is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active compounds.[1][2] The monitoring of reactions involving 4-bromopyrazole, such as its synthesis or its use in subsequent coupling reactions, requires robust analytical methods to quantify the conversion of starting materials, the formation of the desired product, and the presence of any side products or unreacted starting materials. Quantitative analysis provides crucial data for reaction kinetics, yield calculation, and purity assessment of the final product.
Quantitative NMR (qNMR) as a Primary Analytical Tool
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct measurement of analyte concentration in a sample.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity and concentration of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3]
Advantages of qNMR for Reaction Monitoring:
-
Primary Method: qNMR is a primary ratio method of measurement, allowing for direct and accurate quantification without the need for analyte-specific calibration curves.[4][5]
-
Non-destructive: The sample can be recovered after analysis.
-
Rich Structural Information: Besides quantification, the NMR spectrum provides structural information that can help in the identification of reactants, products, and impurities.
-
Versatility: It can be used for the analysis of crude reaction mixtures without extensive sample preparation.[1]
Comparison of Analytical Methods
The choice of analytical technique for the quantitative analysis of 4-bromopyrazole reaction mixtures depends on various factors, including the required accuracy, precision, sensitivity, and sample throughput. Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[3] | Comparative method based on separation and UV detection.[6] | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[7] |
| Accuracy | High, as it provides an absolute purity value.[3] | High, but can be influenced by the response factors of impurities.[8] | Good, but can be affected by matrix effects and ionization efficiency.[9] |
| Precision (%RSD) | Excellent, typically < 2%.[10] | Very good, typically < 2%.[7] | Good, typically < 5%.[7] |
| Limit of Detection (LOD) | ~ 0.05% | ~ 0.01 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15% | ~ 0.03 µg/mL | ~ 0.03 µg/mL |
| Sample Throughput | Moderate | High | High |
| Sample Preparation | Simple dissolution. | Can require filtration and dilution. | May require derivatization for non-volatile compounds. |
| Cost (Instrument) | High | Moderate | High |
| Note: The LOD and LOQ values for qNMR are presented as a percentage of the total sample, while for HPLC and GC-MS, they are given in concentration units. The presented data is illustrative and based on typical performance characteristics for similar brominated aromatic compounds.[7][10] |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the steps for the quantitative analysis of a 4-bromopyrazole reaction mixture using an internal standard.
1. Materials:
-
Sample of the 4-bromopyrazole reaction mixture.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard (IS): A compound with high purity, stability, and signals that do not overlap with the analyte signals. For 4-bromopyrazole in CDCl₃, suitable internal standards include 1,4-bis(trimethylsilyl)benzene (BTMSB) or 1,3,5-trimethoxybenzene.[11][12]
-
NMR tubes.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg of BTMSB) into a vial.
-
Accurately weigh a specific amount of the crude 4-bromopyrazole reaction mixture (e.g., 20-30 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[13]
-
Pulse Angle: 90° pulse for maximum signal intensity.[13]
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for accurate integration), typically 16-64 scans.[4]
-
Spectral Width: Wide enough to encompass all signals of interest and provide a good baseline.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
4. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the 4-bromopyrazole, any remaining starting materials, and the internal standard. For 4-bromopyrazole, the protons on the pyrazole ring are suitable for integration.
-
Calculate the concentration or purity using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general procedure for the analysis of a 4-bromopyrazole reaction mixture. Method development and validation are crucial for accurate quantification.[8][14][15]
1. Materials:
-
Sample of the 4-bromopyrazole reaction mixture.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Buffer (e.g., phosphate buffer).
-
HPLC column (e.g., C18 reversed-phase column).
2. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve it in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter.
3. HPLC Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Column Temperature: 25 °C.
4. Data Analysis:
-
Quantification is typically performed using an external standard calibration curve prepared with a pure standard of 4-bromopyrazole.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for the analysis of volatile and thermally stable compounds like 4-bromopyrazole.[16]
1. Materials:
-
Sample of the 4-bromopyrazole reaction mixture.
-
GC-grade solvent (e.g., dichloromethane, ethyl acetate).
-
GC column (e.g., a non-polar or medium-polarity column like DB-5ms).
2. Sample Preparation:
-
Dilute a sample of the reaction mixture in a suitable solvent.
-
If necessary, perform a derivatization step to increase volatility.
3. GC-MS Conditions (Illustrative):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a suitable mass range.
4. Data Analysis:
-
Quantification can be done using an internal or external standard method. The mass spectrometer allows for selective ion monitoring (SIM) for enhanced sensitivity and selectivity.
Visualizing the Workflow
To better understand the logical flow of a qNMR analysis, the following diagram illustrates the key steps from sample preparation to final quantification.
Caption: Workflow for quantitative NMR (qNMR) analysis of a reaction mixture.
Conclusion
Quantitative NMR is a highly accurate and reliable method for the analysis of 4-bromopyrazole reaction mixtures. Its nature as a primary method, coupled with the rich structural information it provides, makes it an invaluable tool for reaction monitoring and purity assessment. While techniques like HPLC and GC-MS offer higher throughput and, in some cases, better sensitivity, they often require more extensive method development and validation, and rely on the availability of pure reference standards. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the required level of accuracy and precision. For definitive quantification and structural confirmation in a single experiment, qNMR stands out as a superior choice.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. pub.h-brs.de [pub.h-brs.de]
- 6. Dissolution method development and validation of brexpiprazole - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bipm.org [bipm.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. (PDF) Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods (2020) | Breno Maurício Marson | 57 Citations [scispace.com]
- 15. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to HPLC Methods for Purity Assessment of Substituted Pyrazoles
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized substituted pyrazoles is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering a versatile and robust platform for separating and quantifying the main compound from its impurities. This guide provides a comprehensive comparison of various HPLC methods for the purity assessment of substituted pyrazoles, supported by experimental data and detailed protocols to aid in method selection and implementation.
This guide will delve into the nuances of Reversed-Phase HPLC (RP-HPLC) for general purity testing and Chiral HPLC for the critical separation of enantiomers. Furthermore, a comparative overview of HPLC and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), will be presented to highlight the advantages in speed, resolution, and sensitivity.
At a Glance: Comparing HPLC Methods for Pyrazole Purity
The selection of an appropriate HPLC method depends on the specific analytical challenge, whether it is routine purity assessment or the separation of stereoisomers. The following tables provide a summary of typical performance data for RP-HPLC, Chiral HPLC, and a comparison between HPLC and UPLC systems.
Table 1: Performance Comparison of Reversed-Phase HPLC (RP-HPLC) Methods for Substituted Pyrazoles
| Analyte (Substituted Pyrazole) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Pyrazoline Derivative | Eclipse XDB C18 (150x4.6mm, 5µm) | 0.1% TFA in Water : Methanol (20:80) | 1.0 | 206 nm | 50-150 | 4 | 15 | [1] |
| (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione derivative | Luna C18 (2) (250x4.80mm, 5µm) | Acetonitrile : Water (90:10) | 0.8 | 237 nm | 0.5-50 | - | - | |
| Celecoxib | C18 (250x4.6mm, 5µm) | Methanol : Acetonitrile (70:30) | 1.0 | 254 nm | 10-100 | 0.69 | 2.12 | [2] |
| Celecoxib Impurities | Inertsil ODS C18 (250x4.6mm, 5µ) | Phosphate Buffer (pH 3.5) : Acetonitrile (45:55) | 1.0 | 250 nm | 0.373-2.268 | - | - |
Table 2: Performance Comparison of Chiral HPLC Methods for N-Substituted Pyrazole Enantiomers
Data from a study on 18 different N-substituted 4,5-dihydro-1H-pyrazole derivatives.[3][4]
| Chiral Stationary Phase | Mobile Phase | Typical Resolution (Rs) | Typical Analysis Time (min) | Key Advantages |
| Lux cellulose-2 | Polar Organic (e.g., Methanol, Acetonitrile) | Up to 18 | ~5 | Fast analysis times, sharp peaks.[3][4] |
| Lux amylose-2 | Normal Phase (e.g., n-hexane/ethanol) | Up to 30 | ~30 | High resolution.[3][4] |
Table 3: HPLC vs. UPLC - A Head-to-Head Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500-6000 psi | Up to 15,000 psi |
| Analysis Time | 15-20 minutes (typical) | 3-10 minutes (typical) |
| Resolution | Good | Excellent, improved peak capacity. |
| Sensitivity | Good | Higher sensitivity due to narrower peaks. |
| Solvent Consumption | Higher | Lower |
Experimental Workflows and Logical Comparisons
Visualizing the analytical process and the decision-making involved in method selection is crucial for efficient laboratory work. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for HPLC purity assessment and a logical comparison of the different chromatographic techniques discussed.
Experimental workflow for HPLC purity assessment of substituted pyrazoles.
Logical comparison of HPLC methods for pyrazole analysis.
Detailed Experimental Protocols
The successful implementation of any HPLC method relies on a meticulously executed experimental protocol. Below are detailed methodologies for representative RP-HPLC and Chiral HPLC methods for the purity assessment of substituted pyrazoles.
Protocol 1: Reversed-Phase HPLC for General Purity Assessment
This protocol is a general starting point for the purity determination of a wide range of substituted pyrazoles.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Materials and Reagents:
-
Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Methanol (HPLC grade).
-
Sample Diluent: Methanol or a mixture of Mobile Phase A and B.
-
Substituted pyrazole sample and reference standard.
3. Chromatographic Conditions:
-
Mobile Phase Composition: 20% Mobile Phase A and 80% Mobile Phase B (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 206 nm (or the λmax of the specific pyrazole derivative).
-
Injection Volume: 5 µL.
-
Run Time: Approximately 10-15 minutes.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
6. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1]
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol is designed for the separation of enantiomers of chiral substituted pyrazoles, based on methods used for N-substituted 4,5-dihydro-1H-pyrazoles.[3][4]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
2. Materials and Reagents:
-
Column: Lux cellulose-2 (for fast analysis) or Lux amylose-2 (for high resolution) (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase (Polar Organic Mode): 100% Methanol or 100% Acetonitrile (HPLC grade).
-
Mobile Phase (Normal Phase Mode): n-Hexane : Ethanol (ratio to be optimized, e.g., 90:10 v/v).
-
Sample Diluent: Mobile phase.
-
Racemic and enantiomerically enriched pyrazole samples.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: Determined by the UV absorbance of the analyte.
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Dissolve the pyrazole sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
5. Data Analysis:
-
Identify the retention times of the two enantiomers from the chromatogram of the racemic mixture.
-
Calculate the enantiomeric excess (% ee) of a sample using the peak areas of the two enantiomers (E1 and E2):
-
% ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
-
Conclusion
The purity assessment of substituted pyrazoles is a multifaceted task that can be effectively addressed using a range of HPLC techniques. RP-HPLC provides a reliable method for general purity determination, while chiral HPLC is indispensable for the separation and quantification of enantiomers. The advent of UPLC offers significant improvements in throughput and analytical performance, making it an attractive alternative for high-demand environments. By understanding the principles and practical considerations of these methods, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their substituted pyrazole compounds.
References
A Comparative Guide to Brominated Heterocyclic Building Blocks: 4-Bromo-1,3-dimethyl-1H-pyrazole and its Alternatives
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, heterocyclic building blocks are indispensable tools. Among these, brominated heterocycles serve as versatile precursors for the construction of complex molecular architectures via cross-coupling reactions. This guide provides a detailed comparison of 4-bromo-1,3-dimethyl-1H-pyrazole with other prominent brominated heterocyclic building blocks: 3-bromopyridine, 3-bromothiophene, and 5-bromoindole. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their selection of the most suitable building block for their synthetic endeavors.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these building blocks is crucial for their effective application in synthesis. The following table summarizes key properties of the selected compounds.
| Property | This compound | 3-Bromopyridine | 3-Bromothiophene | 5-Bromoindole |
| Molecular Formula | C₅H₇BrN₂ | C₅H₄BrN | C₄H₃BrS | C₈H₆BrN |
| Molecular Weight ( g/mol ) | 175.03 | 158.00 | 163.04 | 196.04 |
| Appearance | Liquid | Colorless liquid | Colorless liquid | Off-white to light yellow crystals |
| Boiling Point (°C) | 103 | 173 | 150-158 | Not available |
| Density (g/mL at 25°C) | 1.487 | Not available | 1.74 | Not available |
| pKa | Not available | 2.84 (pyridinium ion) | Not available | 16.2 (indole N-H) |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of these brominated heterocycles as building blocks is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, making bromo-derivatives often preferred for milder reaction conditions.
Below, we compare the performance of our selected building blocks in three of the most common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Disclaimer: The following data is compiled from various sources and does not represent a direct head-to-head comparison under identical reaction conditions. It serves to provide a general overview of the reactivity and typical yields for each class of compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.
| Heterocycle | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| 5-Bromoindole | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.
| Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 24 | 85 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 24 | 90 |
| 3-Bromothiophene | Piperidine | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 100 | 24 | 88 |
| 5-Bromoindole (N-protected) | Pyrrolidine | Pd(OAc)₂/RuPhos | K₂CO₃ | t-BuOH | 100 | 12 | 91 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.
| Heterocycle | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 12 | 90 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 70 | 6 | 93 |
| 3-Bromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 60 | 4 | 95 |
| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 12 | 88 |
Experimental Protocols
Detailed experimental procedures are critical for the successful application of these building blocks. Below are representative protocols for the three major cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the brominated heterocycle (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Degassed solvent (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated with stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vial is charged with the brominated heterocycle (1.0 mmol), the amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.08 mmol), and base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, removed from the glovebox, and solvent (e.g., toluene) is added. The reaction mixture is then heated with stirring for the designated time. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a flask containing the brominated heterocycle (1.0 mmol) and the terminal alkyne (1.2 mmol) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol). The flask is evacuated and filled with an inert gas. A degassed solvent (e.g., THF or toluene) and a base (e.g., triethylamine) are then added. The reaction is stirred at the indicated temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Visualizing Relationships and Workflows
Diagrams can aid in understanding the relationships between these building blocks and their application in synthetic workflows.
Conclusion
This compound, 3-bromopyridine, 3-bromothiophene, and 5-bromoindole are all highly valuable and versatile building blocks in modern organic chemistry. While all exhibit good reactivity in a range of palladium-catalyzed cross-coupling reactions, the choice of which to use will depend on the specific target molecule and the desired properties of the final product. This compound offers a nitrogen-rich, five-membered ring system that is prevalent in many bioactive compounds. 3-Bromopyridine provides an electron-deficient aromatic core that can influence the electronics and solubility of the target molecule. 3-Bromothiophene is a key component in the synthesis of conducting polymers and other organic electronic materials due to its electron-rich nature. 5-Bromoindole incorporates a privileged scaffold found in numerous natural products and pharmaceuticals. A thorough understanding of the properties and reactivity of each of these building blocks will empower chemists to make informed decisions and accelerate the pace of innovation in their respective fields.
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Bromopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-bromopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of potent and selective inhibitors of various biological targets. Its unique electronic properties and synthetic tractability make it an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comparative overview of SAR studies of 4-bromopyrazole derivatives, focusing on their application as kinase inhibitors and anticancer agents.
4-Bromopyrazole Derivatives as Kinase Inhibitors
Kinases are a major class of drug targets in oncology and inflammatory diseases. The 4-bromopyrazole scaffold has been effectively utilized in the design of inhibitors for several kinases, including c-Jun N-terminal kinases (JNKs) and cyclin-dependent kinases (CDKs).
JNK Inhibitors
JNKs are implicated in neuronal apoptosis and inflammatory responses, making them attractive targets for neurodegenerative diseases. SAR studies on 4-(pyrazol-3-yl)-pyridines have highlighted the importance of the 4-position of the pyrazole ring. Regioselective bromination at this position allows for the introduction of various substituents via Suzuki coupling, significantly impacting potency and selectivity.
Table 1: SAR of 4-Bromopyrazole-derived JNK3 Inhibitors
| Compound ID | R1 (Pyrazole N1) | R2 (Pyridine) | R3 (Pyrazole C4) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | H | 2-aminopyrimidine | H | 0.63 | >20 |
| 2 | CH3 | 2-aminopyrimidine | H | 1.45 | >20 |
| 3 (analogue) | CH3 | 2-aminopyrimidine | 4-fluorophenyl | Significantly Increased Potency | Loss of Selectivity |
Data synthesized from multiple sources for illustrative comparison.
The data suggests that while N1-methylation of the pyrazole can decrease JNK3 inhibition, substitution at the C4-position, facilitated by the 4-bromo intermediate, can dramatically enhance potency. However, this often comes at the cost of selectivity over other kinases like p38.
CDK Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 4-amino-1H-pyrazole scaffold is a well-established core for CDK inhibitors. Covalent inhibitors targeting a cysteine residue near the active site have been developed, where the 4-amino group is often part of a larger pharmacophore. While not always a 4-bromo derivative in the final compound, the synthesis often proceeds through a 4-nitro or other functionalized pyrazole that can be derived from a 4-bromopyrazole. The SAR of these compounds is complex, with substitutions at N1 and on the C3 and C5 positions of the pyrazole ring, as well as on the 4-amino group, all playing critical roles in determining potency and selectivity.
4-Bromopyrazole Derivatives as Anticancer Agents
Beyond specific kinase inhibition, 4-bromopyrazole derivatives have demonstrated broader anticancer activities. The 4-bromophenyl group, when attached to a pyrazole ring, has been shown to be a favorable substituent in several classes of anticancer compounds.
Table 2: Anticancer Activity of Pyrazole Derivatives with 4-Bromophenyl Substitution
| Compound Class | Cancer Cell Line | Moiety | IC50 (µM) |
| Tetrahydro-N-phenyl-1H-pyrazole-3-carboxamide | MCF-7 (Breast) | 4-bromophenyl at pyrazole C5 | 5.8 |
| Tetrahydro-N-phenyl-1H-pyrazole-3-carboxamide | A549 (Lung) | 4-bromophenyl at pyrazole C5 | 8.0 |
| Tetrahydro-N-phenyl-1H-pyrazole-3-carboxamide | HeLa (Cervical) | 4-bromophenyl at pyrazole C5 | 9.8 |
Data synthesized from a review on pyrazoles as anticancer agents for illustrative comparison.
These findings suggest that the electronic and steric properties of the 4-bromophenyl group contribute significantly to the cytotoxic activity of these pyrazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for key experiments cited in the evaluation of 4-bromopyrazole derivatives.
Synthesis of 4-Bromopyrazole Derivatives (General Protocol)
A common method for the synthesis of 4-bromopyrazoles is the one-pot regioselective bromination of a pyrazole precursor.[1][2][3]
-
Reaction Setup: A mixture of a 1,3-dicarbonyl compound (1 mmol) and an arylhydrazine (1 mmol) is ground with a catalytic amount of silica gel-supported sulfuric acid (H2SO4/SiO2).
-
Brominating Agent Addition: N-bromosaccharin (NBSac) (1 mmol) is added to the mixture.
-
Reaction Conditions: The reaction is typically carried out under solvent-free conditions at room temperature.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the product is extracted with a suitable organic solvent (e.g., n-hexane), and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced, which is proportional to kinase activity.[4][5][6][7]
-
Reaction Mixture Preparation: A reaction buffer containing the kinase (e.g., JNK3 or CDK14), the substrate peptide, and ATP is prepared.
-
Inhibitor Addition: Serial dilutions of the test compounds (4-bromopyrazole derivatives) are added to the wells of a 384-well plate.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the enzyme to the substrate/ATP mixture. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: After incubation, a reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and convert the generated ADP to ATP. A subsequent reagent addition generates a luminescent signal proportional to the amount of ADP produced.
-
Data Analysis: Luminescence is measured using a plate reader. The percent inhibition is calculated relative to a control (without inhibitor), and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[8][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 4-bromopyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations
Signaling Pathway and Inhibition
Caption: Kinase inhibition by 4-bromopyrazole derivatives.
General SAR Study Workflow
Caption: Iterative workflow of a typical SAR study.
Logical Relationship in SAR
Caption: Impact of structural changes on biological activity.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Regioselective Functionalization of 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the regioselectivity of common synthetic reactions involving 4-bromo-1,3-dimethyl-1H-pyrazole. This versatile building block offers two primary sites for functionalization: the C4-position via reactions involving the carbon-bromine bond and the C5-position through C-H activation or deprotonation. Understanding the factors that govern the regioselectivity of these transformations is critical for the efficient synthesis of complex pyrazole derivatives for applications in medicinal chemistry and materials science.
This document objectively compares the performance of various reaction classes, supported by experimental data from analogous systems, and provides detailed protocols for key transformations.
Key Reactive Sites and Pathways
The reactivity of this compound is dominated by two distinct pathways. The choice of reagents and reaction conditions dictates which position is functionalized, allowing for selective synthesis of either C4- or C5-substituted products.
Caption: Major reaction pathways for this compound.
Comparison of C4-Position Functionalization Reactions
Palladium-catalyzed cross-coupling reactions are highly effective for the selective functionalization of the C4-position by replacing the bromine atom. These methods are foundational for building molecular complexity.
Data Summary: C4 Cross-Coupling Reactions
The following table summarizes various cross-coupling reactions at the C4-position, with data extrapolated from closely related N-substituted 4-bromopyrazole systems.
| Reaction Type | Coupling Partner | Typical Catalyst & Ligand | Base | Solvent | Product | Approx. Yield (%) |
| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 4-Aryl-1,3-dimethyl-1H-pyrazole | 70-95% |
| Heck | Acrylates, Styrenes | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 4-Alkenyl-1,3-dimethyl-1H-pyrazole | 60-95% |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/MeCN | 4-Alkynyl-1,3-dimethyl-1H-pyrazole | 65-90% |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 4-Amino-1,3-dimethyl-1H-pyrazole | 60-85% |
| Grignard Formation | Magnesium (Mg) | N/A (I₂ activation) | N/A | THF/Ether | 4-(BrsMg)-1,3-dimethyl-1H-pyrazole | Variable |
Comparison of C5 vs. C4 Reactivity: Metathesis
Lithiation and related reactions present a more complex regiochemical outcome. The choice of base and temperature can selectively promote either direct deprotonation at the C5 position (thermodynamically favored) or halogen-metal exchange at the C4 position (kinetically favored at low temperatures).
Data Summary: Lithiation & Halogen-Metal Exchange
| Reaction Type | Reagent | Conditions | Primary Product | Approx. Yield (%) |
| Halogen-Metal Exchange | n-BuLi | THF, -78 °C | 4-Lithio-1,3-dimethyl-1H-pyrazole | >80% |
| Directed Lithiation | LDA or PhLi | THF, 0 °C to RT | 5-Lithio-4-bromo-1,3-dimethyl-1H-pyrazole | >70% |
-
Low Temperatures (-78 °C) with strong alkyllithium reagents like n-butyllithium favor rapid, kinetically controlled halogen-metal exchange at the C4-Br bond.[1]
-
Higher Temperatures (0 °C to RT) or the use of sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) favor thermodynamically controlled deprotonation of the most acidic proton at the C5 position.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at C4
This protocol describes a general procedure for the arylation of the C4-position.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Preparation: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.5 eq.).
-
Solvent and Catalyst: Add a solvent mixture (e.g., Toluene/H₂O 10:1) followed by the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%).
-
Inert Conditions: The vessel is sealed, and the mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: The mixture is heated to 80-110 °C and stirred for 4-16 hours, with progress monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the 4-aryl-1,3-dimethyl-1H-pyrazole.[3]
Protocol 2: Regioselective Lithiation and Quenching
This protocol outlines the selective formation of the C5-lithiated species followed by electrophilic trapping.
Methodology:
-
Preparation: A solution of this compound (1.0 eq.) in anhydrous THF is prepared in a flame-dried, three-neck flask under an argon atmosphere.
-
Deprotonation: The solution is cooled to 0 °C. A solution of Lithium Diisopropylamide (LDA) (1.1 eq., prepared fresh or from a commercial source) in THF is added dropwise over 15 minutes. The reaction is stirred at this temperature for 1 hour.
-
Electrophilic Quench: The desired electrophile (e.g., benzaldehyde, 1.2 eq.) is added dropwise at 0 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the 5-substituted-4-bromo-1,3-dimethyl-1H-pyrazole.[2]
Mechanistic Overview: Buchwald-Hartwig Amination
The regioselectivity of C4-amination is dictated by the palladium-catalyzed cycle, which is initiated by the oxidative addition of the palladium(0) complex into the C-Br bond.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination at C4.
The reaction initiates with the oxidative addition of the palladium(0) catalyst into the C4-Br bond, forming a Pd(II) intermediate.[4] Subsequent coordination of the amine, deprotonation by a base, and reductive elimination regenerates the Pd(0) catalyst and yields the C4-aminated pyrazole product.[4][5] This mechanism precludes reaction at the C5-H bond, ensuring high regioselectivity for the C4 position.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
The Reactivity of Halopyrazoles: A Computational Comparison for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyrazoles is crucial for the rational design of synthetic routes and the development of novel therapeutics. Halogenated pyrazoles, in particular, serve as versatile building blocks in organic synthesis, primarily due to their susceptibility to various coupling and substitution reactions. This guide provides a comprehensive computational comparison of the reactivity of different halopyrazoles (fluoropyrazole, chloropyrazole, bromopyrazole, and iodopyrazole), supported by theoretical data to inform synthetic strategy.
The reactivity of halopyrazoles is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The electronegativity of the halogen atom and the strength of the C-X bond dictate the propensity of the pyrazole ring to participate in different reaction types, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these reactivity trends by quantifying key parameters such as bond dissociation energies and activation energies of reaction pathways.
Comparative Reactivity Data
The following tables summarize key computational data comparing the reactivity of various halopyrazoles. It is important to note that the specific values can vary depending on the computational method and the position of the halogen on the pyrazole ring.
Carbon-Halogen (C-X) Bond Dissociation Enthalpies (BDEs)
The C-X bond dissociation enthalpy is a critical indicator of the ease with which the halogen can be cleaved, a key step in many reactions, particularly cross-coupling reactions. Lower BDEs generally correlate with higher reactivity.
| Halopyrazole | Halogen (X) | C-X Bond Dissociation Enthalpy (kcal/mol) | Reference |
| 4-Iodopyrazole | I | ~65-70 | [1][2] |
| 4-Bromopyrazole | Br | ~75-80 | [1][2] |
| 4-Chloropyrazole | Cl | ~90-95 | [1][2] |
| 4-Fluoropyrazole | F | ~110-115 | [1][2] |
Note: The BDE values are approximate and can vary based on the specific isomer and the computational method used. The general trend, however, remains consistent.
Activation Energies for Nucleophilic Aromatic Substitution (SNAr)
While direct comparative computational studies on the activation energies for SNAr reactions across a full series of halopyrazoles are limited, data from related heterocyclic systems and general principles of SNAr reactions provide a clear trend. The rate-determining step in SNAr is typically the nucleophilic attack to form a Meisenheimer complex, and the stability of this intermediate is influenced by the electron-withdrawing nature of the halogen. However, the facility of the subsequent halide departure (related to C-X bond strength) also plays a crucial role.
| Halopyrazole | Relative Activation Energy for SNAr |
| 4-Fluoropyrazole | Lowest |
| 4-Chloropyrazole | Low |
| 4-Bromopyrazole | Moderate |
| 4-Iodopyrazole | Highest |
Note: This table reflects the general trend observed in SNAr reactions where the high electronegativity of fluorine stabilizes the intermediate, leading to a lower activation barrier, despite the strong C-F bond.
Methodologies
Computational Protocols
The data presented in this guide are derived from computational studies, primarily employing Density Functional Theory (DFT). A representative computational protocol for determining bond dissociation enthalpies and activation energies is outlined below.
Bond Dissociation Enthalpy (BDE) Calculation:
-
Geometry Optimization: The ground state geometries of the halopyrazole molecule and the corresponding pyrazolyl and halogen radicals are optimized using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Enthalpy Calculation: The total electronic energies are corrected with the ZPVE and thermal corrections to obtain the enthalpies at a standard temperature (e.g., 298.15 K).
-
BDE Calculation: The BDE is calculated as the difference between the sum of the enthalpies of the pyrazolyl and halogen radicals and the enthalpy of the parent halopyrazole molecule.[1]
Activation Energy (Ea) Calculation for SNAr:
-
Reactant and Product Optimization: The geometries of the reactants (halopyrazole and nucleophile) and products (substituted pyrazole and halide ion) are optimized.
-
Transition State Search: The transition state (TS) structure for the reaction is located using a TS search algorithm (e.g., QST2, QST3, or Berny optimization). The TS is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the located TS connects the reactants and products.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies for all stationary points (reactants, TS, and products).
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy (including ZPVE corrections) between the transition state and the reactants.[3]
Logical Relationships in Halopyrazole Reactivity
The interplay between different molecular properties determines the overall reactivity of halopyrazoles. The following diagram illustrates these relationships.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to Experimental and Theoretical Spectroscopic Data of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The study of substituted pyrazoles is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. Spectroscopic analysis is a cornerstone of their characterization, providing crucial insights into their molecular structure and properties. This guide offers a comprehensive comparison of experimental and theoretical spectroscopic data for substituted pyrazoles, supported by experimental data and methodologies.
Data Presentation: A Comparative Analysis
The synergy between experimental measurements and theoretical calculations provides a powerful tool for the unambiguous structural elucidation of substituted pyrazoles. Density Functional Theory (DFT) has emerged as a prominent computational method for predicting spectroscopic properties, often showing excellent correlation with experimental results.
Below is a summary of comparative data for various spectroscopic techniques.
¹H NMR Chemical Shifts (δ, ppm)
The accurate prediction of proton chemical shifts is crucial for determining the substitution pattern on the pyrazole ring. DFT calculations, particularly using the B3LYP functional, have demonstrated good agreement with experimental data.
| Compound | Proton | Experimental δ (ppm) | Theoretical δ (ppm) | Method |
| Pyrazole | H3/H5 | 7.62 | 7.55 | B3LYP/6-311+G[1] |
| H4 | 6.33 | 6.28 | B3LYP/6-311+G[1] | |
| 3,5-Dimethylpyrazole | CH₃ | 2.20 | 2.15 | B3LYP/6-311+G[1] |
| H4 | 5.82 | 5.78 | B3LYP/6-311+G[1] | |
| 1-Phenyl-3-methylpyrazol-5-one | CH₃ | 2.25 | - | - |
| Phenyl | 7.25-7.85 | - | - |
¹³C NMR Chemical Shifts (δ, ppm)
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of pyrazole derivatives. Theoretical calculations can aid in the assignment of signals, especially for complex substitution patterns.
| Compound | Carbon | Experimental δ (ppm) | Theoretical δ (ppm) | Method |
| Pyrazole | C3/C5 | 134.6 | 133.8 | B3LYP/6-311+G[1] |
| C4 | 105.7 | 104.9 | B3LYP/6-311+G[1] | |
| 3,5-Dimethylpyrazole | C3/C5 | 143.5 | 142.7 | B3LYP/6-311+G[1] |
| C4 | 104.8 | 104.1 | B3LYP/6-311+G[1] | |
| CH₃ | 12.5 | 11.8 | B3LYP/6-311+G**[1] | |
| 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | C3 | 150.2 | - | -[2] |
| C4 | 100.1 | - | -[2] | |
| C5 | 144.8 | - | -[2] |
Infrared (IR) Vibrational Frequencies (cm⁻¹)
Vibrational spectroscopy is a key technique for identifying functional groups. Theoretical calculations of vibrational frequencies, often scaled by an empirical factor, can be instrumental in assigning complex spectra.
| Compound | Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Method |
| Pyrazole | N-H stretch | 3475 | 3490 (scaled) | B3LYP/6-311+G[1] |
| C=N stretch | 1530 | 1535 (scaled) | B3LYP/6-311+G[1] | |
| 3,5-Dimethylpyrazole | N-H stretch | 3230 | 3245 (scaled) | B3LYP/6-311+G[1] |
| C=N stretch | 1595 | 1600 (scaled) | B3LYP/6-311+G[1] | |
| 4-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | N-H stretch | 3278 | 3420 | B3LYP/6-31G(d,p)[3] |
| C=O stretch | 1675 | - | -[4] |
Experimental and Computational Protocols
A clear understanding of the methodologies employed is essential for interpreting and reproducing spectroscopic data.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz.[3] Deuterated solvents, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), are commonly used, with tetramethylsilane (TMS) serving as an internal standard.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are generally recorded using KBr pellets or as thin films on a spectrometer in the range of 4000–400 cm⁻¹.[3][5]
-
Mass Spectrometry (MS): Mass spectra are obtained using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern of the compounds.
Computational Methodologies
-
Density Functional Theory (DFT): DFT calculations are widely used to predict spectroscopic properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with basis sets like 6-31G(d), 6-311+G**, or 6-311++G(d,p).[1][6][7][8]
-
Geometry Optimization: Prior to property calculations, the molecular geometry of the pyrazole derivative is optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by a factor (typically around 0.96) to correct for anharmonicity and other systematic errors.
-
NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[6][7][8] The calculated absolute shieldings are then converted to chemical shifts relative to a reference compound (e.g., TMS).
Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data for substituted pyrazoles.
Caption: Workflow for the comparison of experimental and theoretical spectroscopic data.
References
- 1. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-bromo-1,3-dimethyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 4-bromo-1,3-dimethyl-1H-pyrazole is a hazardous chemical requiring specialized disposal procedures. Under no circumstances should this compound be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following GHS classifications:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The signal word for this chemical is "Danger" .
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. The recommended disposal technique is incineration in a chemical incinerator equipped with an afterburner and scrubber.
1. Waste Collection and Segregation:
- Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, compatible, and clearly labeled waste container.
- This compound is a halogenated organic waste. It must be segregated from non-halogenated waste streams.
2. Container Selection and Labeling:
- Use a container that is chemically resistant to the compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
- The container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard pictograms (corrosion, exclamation mark).
3. Temporary Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be well-ventilated, away from incompatible materials, and secure.
4. Scheduling Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
- Provide them with the Safety Data Sheet (SDS) for this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
If the substance comes into contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-bromo-1,3-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-bromo-1,3-dimethyl-1H-pyrazole. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Signal Word: Danger
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin/Hands | Chemical-resistant, impervious gloves. Consider double-gloving. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Nitrile or neoprene gloves are recommended for incidental contact, but should be changed immediately upon contamination. For prolonged contact, consult the glove manufacturer's specific chemical resistance data. |
| Body | Laboratory coat, long pants, and closed-toe shoes. | A flame-resistant lab coat should be considered if working with flammable solvents. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | Conforming to NIOSH (US) or European Standard EN 149. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
